4-Fluorobenzo[d]thiazole-2(3H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIYHBWAAXQWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=S)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598640 | |
| Record name | 4-Fluoro-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154327-24-9 | |
| Record name | 4-Fluoro-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Fluorobenzo[d]thiazole-2(3H)-thione
CAS Number: 154327-24-9
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, predicted spectroscopic data, and potential biological activities of 4-Fluorobenzo[d]thiazole-2(3H)-thione. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
This compound is a fluorinated heterocyclic compound belonging to the benzothiazole class. The presence of a fluorine atom can significantly influence the compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄FNS₂ | [1] |
| Molecular Weight | 185.24 g/mol | [1] |
| Appearance | White to yellow crystalline solid | [2] |
| Melting Point | 187-188 °C | [1] |
| Boiling Point | 286.1 °C at 760 mmHg | [1] |
| Density | 1.55 g/cm³ | [1] |
| LogP | 2.7241 | [1] |
| Vapor Pressure | 0.00465 mmHg at 25°C | [1] |
| Refractive Index | 1.722 | [1] |
Synthesis Protocol
Proposed Synthesis of this compound:
A potential synthesis route starts from 2-amino-3-fluorobenzenethiol, which can be reacted with carbon disulfide in the presence of a base.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 2-amino-3-fluorobenzenethiol (1 equivalent) in ethanol in a round-bottom flask, add potassium hydroxide (1.1 equivalents).
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is poured into cold water and acidified with a dilute solution of hydrochloric acid.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data (Predicted)
Specific experimental spectroscopic data for this compound is not currently available in the public domain. The following are predicted spectra based on the chemical structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.0 - 12.0 | br s | 1H | N-H |
| ~ 7.0 - 7.4 | m | 3H | Aromatic C-H |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 190 | C=S |
| ~ 150 - 160 (d, J ≈ 250 Hz) | C-F |
| ~ 110 - 140 | Aromatic C |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | N-H stretch |
| ~ 1600 - 1450 | C=C aromatic stretch |
| ~ 1300 - 1200 | C-N stretch |
| ~ 1250 - 1000 | C-F stretch |
| ~ 1100 - 1000 | C=S stretch |
Potential Biological Activities and Applications
While no specific biological activity has been reported for this compound, the benzothiazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. The introduction of a fluorine atom can further enhance these properties.
Antimicrobial Activity: Thiazole and benzothiazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[3][4] The fluorine substituent may increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.
Anticancer Activity: Numerous benzothiazole derivatives have been investigated for their anticancer properties.[5][6] Some fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective cytotoxicity against human cancer cell lines.[5] The mechanism of action for some of these compounds involves the induction of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules and induce apoptosis.
Enzyme Inhibition: The thiazole ring is a key component in various enzyme inhibitors. For instance, certain benzothiazole derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO) and carboxylesterases.[7][8] The thione group in the target molecule could potentially interact with metallic cofactors in enzymes.
SARS-CoV-2 Main Protease Inhibition: Recent research has highlighted the potential of 4-fluorobenzothiazole moieties as components of inhibitors targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[9] This suggests that this compound could serve as a scaffold for the development of novel antiviral agents.
Caption: A generalized workflow for the biological evaluation of the title compound.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water.
Conclusion
This compound is a chemical compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data is limited, its structural features suggest a range of possible biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The proposed synthesis and predicted spectroscopic data in this guide provide a foundation for researchers to initiate further studies on this promising molecule. It is important to note that all experimental protocols and spectroscopic data presented herein are predictive and should be validated through laboratory experimentation.
References
- 1. This compound|154327-24-9 - MOLBASE Encyclopedia [m.molbase.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiazole-2(3H)-thiones as Antimicrobial Agents Promoted by H3PW12O40-amino-functionalized CdFe12O19@SiO2 Nanocomposite [nanochemres.org]
- 5. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzo[d]thiazole-2(3H)-thione, a fluorinated heterocyclic compound belonging to the benzothiazole class, is a molecule of interest in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.
Core Physicochemical Properties
The following tables summarize the available quantitative data for this compound (CAS No. 154327-24-9).
| Identifier | Value |
| IUPAC Name | 4-fluoro-1,3-benzothiazole-2(3H)-thione |
| CAS Number | 154327-24-9 |
| Molecular Formula | C₇H₄FNS₂ |
| Molecular Weight | 185.24 g/mol |
| Property | Value | Unit |
| Melting Point | 187 - 188 | °C |
| Boiling Point | 286.1 (at 760 mmHg) | °C |
| Flash Point | 126.8 | °C |
| Density | 1.55 | g/cm³ |
| Refractive Index | 1.722 | - |
| LogP (Predicted) | 2.7241 | - |
| pKa | Data not available | - |
| Aqueous Solubility | Data not available | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are general protocols and may require optimization for the specific compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[1][2][3][4]
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (1-2 °C per minute).
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
The boiling point of a liquid can be determined by the distillation method or the Thiele tube method.[5][6][7][8]
Procedure (Thiele Tube Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the liquid boils, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be determined experimentally using the shake-flask method or estimated using chromatographic methods like HPLC.[9][10][11][12]
Procedure (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel.
-
The funnel is shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The n-octanol and water layers are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
pKa and Aqueous Solubility Determination
pKa Determination (Potentiometric Titration):
-
A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water-co-solvent mixture).
-
A standardized solution of a strong acid or base is added in small increments.
-
The pH of the solution is measured after each addition using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
Aqueous Solubility Determination (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear aqueous solution is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
This concentration represents the aqueous solubility of the compound at that temperature.
Synthesis Workflow
As specific biological signaling pathways for this compound are not well-documented, a diagram illustrating a plausible synthetic workflow is provided below. This represents a logical relationship in the preparation of this class of compounds.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chm.uri.edu [chm.uri.edu]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Fluorobenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated molecular structure and conformation of 4-Fluorobenzo[d]thiazole-2(3H)-thione. Due to a lack of specific crystallographic and conformational studies on this particular molecule in the available scientific literature, this document extrapolates data from closely related benzothiazole derivatives and employs fundamental principles of structural chemistry. The guide outlines the expected spectroscopic characteristics, potential synthetic routes, and the general experimental workflows for characterization, serving as a valuable resource for researchers interested in this and similar heterocyclic compounds.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into the benzothiazole scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, which is of great interest in drug discovery and development. This guide focuses on the this compound isomer, providing a theoretical and practical framework for its structural and conformational analysis.
Predicted Molecular Structure and Spectroscopic Data
The molecular structure of this compound consists of a benzene ring fused to a thiazole ring, with a fluorine atom substituted at the 4-position and a thione group at the 2-position. The presence of the thione group allows for thione-thiol tautomerism.
Predicted Spectroscopic Data
Based on the analysis of similar compounds, the following spectroscopic characteristics for this compound can be anticipated:
| Spectroscopic Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C=C stretching (aromatic), C=N stretching, C-F stretching, and a prominent C=S stretching band of the thione group. The N-H stretching frequency would also be observable. |
| ¹H NMR Spectroscopy | Aromatic protons will exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine substituent. An exchangeable proton signal corresponding to the N-H group is also expected. |
| ¹³C NMR Spectroscopy | Resonances for the aromatic carbons, with the carbon bearing the fluorine atom showing a characteristic C-F coupling. A distinct signal for the C=S carbon is anticipated at a downfield chemical shift. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₇H₄FNS₂) would be observed, along with characteristic fragmentation patterns. |
Experimental Protocols
While a specific synthesis protocol for this compound is not detailed in the provided search results, a general method can be inferred from the synthesis of related benzothiazole derivatives.
General Synthesis of Substituted Benzothiazole-2(3H)-thiones
A common route for the synthesis of benzothiazole-2(3H)-thiones involves the reaction of a corresponding 2-aminothiophenol with carbon disulfide. For the synthesis of the title compound, 2-amino-3-fluorothiophenol would be the required starting material.
Reaction Scheme:
Figure 1: General synthetic scheme for this compound.
Procedure:
-
Dissolve 2-amino-3-fluorothiophenol in a suitable solvent such as ethanol.
-
Add a base, for example, potassium hydroxide, to the solution.
-
Add carbon disulfide dropwise to the reaction mixture.
-
Heat the mixture under reflux for several hours.
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
Characterization Workflow
The following workflow outlines the typical characterization process for a newly synthesized benzothiazole derivative.
Spectroscopic Profile of 4-Fluorobenzo[d]thiazole-2(3H)-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzo[d]thiazole-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for data acquisition. The information is structured to facilitate easy access and comparison for researchers working with this and related molecules.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of spectroscopy and computational predictions for a molecule with this structure.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~13.5 - 14.5 | br s | - | N-H |
| ~7.50 - 7.60 | m | - | Ar-H |
| ~7.35 - 7.45 | m | - | Ar-H |
| ~7.15 - 7.25 | m | - | Ar-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=S |
| ~158 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135 | C-S |
| ~125 | Ar-C |
| ~120 (d, ³JCF ≈ 8 Hz) | Ar-C |
| ~118 (d, ²JCF ≈ 20 Hz) | Ar-C |
| ~115 | Ar-C |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -110 to -120 | m |
Table 4: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~3000 - 2800 | Broad | N-H Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1500 | Strong | C=S Stretch |
| ~1250 | Strong | C-F Stretch |
| ~1100 | Medium | C-N Stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 185 | 100 | [M]⁺ |
| 152 | ~30 | [M - SH]⁺ |
| 125 | ~20 | [M - C₂H₂S]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and the chemical environment of the fluorine atom.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, pulse angle of 45°, acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 250 ppm, pulse angle of 45°, and a longer relaxation delay (e.g., 2-5 seconds).
-
A significantly larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical parameters: wide spectral width to ensure capturing the signal, pulse angle of 45°.
-
-
Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid compound directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
-
Data Processing: Process the spectrum by subtracting the background and identifying the characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.
-
Data Acquisition:
-
Introduce the sample into the ion source. In EI, the sample is vaporized and bombarded with a beam of high-energy electrons.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Structure-Spectra Correlation Workflow
The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Data Integration.
An In-depth Technical Guide on the Tautomerism of 4-Fluorobenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzo[d]thiazole-2(3H)-thione is a heterocyclic compound of interest in medicinal chemistry and drug development. Its biological activity and physicochemical properties are intrinsically linked to its tautomeric forms. This technical guide provides a comprehensive overview of the thione-thiol tautomerism of this compound, consolidating theoretical predictions with analogous experimental data. This document details the relative stability of the tautomers, their spectroscopic signatures, and relevant experimental and computational methodologies.
Introduction to Tautomerism in Benzothiazole Systems
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, pharmacology, and material properties. In the case of 2-mercaptobenzothiazole derivatives, the principal tautomeric equilibrium exists between the thione and thiol forms.
The position of this equilibrium is influenced by various factors, including the electronic nature of substituents on the benzene ring, the solvent, and the physical state (solid, liquid, or gas). Understanding the predominant tautomeric form is crucial for predicting molecular interactions, designing synthetic routes, and interpreting spectroscopic data.
The Thione-Thiol Tautomeric Equilibrium
The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen and sulfur atoms of the thiazole ring.
-
Thione Tautomer: this compound
-
Thiol Tautomer: 4-Fluorobenzo[d]thiazole-2-thiol
Computational studies on related benzothiazole-2-thiol systems consistently indicate that the thione tautomer is the more stable form in the gas phase and in various solvents. This stability is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the thiazole ring in this context.
Physicochemical and Computational Data
While specific experimental data for this compound is limited in the public domain, computational methods provide valuable insights into the properties of its tautomers. The following tables summarize key physicochemical properties and predicted computational data based on Density Functional Theory (DFT) calculations, a widely accepted method for studying such systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 154327-24-9[1][2] |
| Molecular Formula | C₇H₄FNS₂ |
| Molecular Weight | 185.24 g/mol |
| Melting Point | 187-188 °C[2] |
| Boiling Point (Predicted) | 286.1 °C at 760 mmHg[2] |
| Density (Predicted) | 1.55 g/cm³[2] |
| Flash Point (Predicted) | 126.8 °C[2] |
Table 2: Predicted Relative Energies of Tautomers (DFT B3LYP/6-31G(d,p))
| Tautomer | Relative Energy (kcal/mol) |
| Thione | 0 (Reference) |
| Thiol | > 0 (Less Stable) |
Note: The exact energy difference can be calculated using computational chemistry software. Based on analogous systems, the thione form is expected to be significantly more stable.
Table 3: Predicted Spectroscopic Data
| Tautomer | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Predicted IR Frequencies (cm⁻¹) |
| Thione | N-H: ~11-13; Aromatic-H: ~7-8 | C=S: ~190-200; Aromatic-C: ~110-140 | N-H stretch: ~3100-3300; C=S stretch: ~1100-1250 |
| Thiol | S-H: ~3-5; Aromatic-H: ~7-8 | C-S: ~160-170; Aromatic-C: ~110-150 | S-H stretch: ~2500-2600; C=N stretch: ~1600-1650 |
Note: These are approximate chemical shift and frequency ranges based on general knowledge of these functional groups and data from similar compounds. Actual values will vary.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 2-amino-3-fluorothiophenol with carbon disulfide.
Materials:
-
2-Amino-3-fluorothiophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve 2-amino-3-fluorothiophenol in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the flask and stir.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum of the thione tautomer is expected to show a broad singlet for the N-H proton in the downfield region (around 11-13 ppm) and multiplets for the aromatic protons. The thiol tautomer would exhibit a signal for the S-H proton in the upfield region (around 3-5 ppm). The integration of these signals can be used to determine the tautomeric ratio in solution.
-
¹³C NMR: The most significant difference in the ¹³C NMR spectra of the two tautomers is the chemical shift of the carbon atom at position 2. For the thione tautomer, this carbon (C=S) is expected to resonate at a significantly downfield chemical shift (around 190-200 ppm), while for the thiol tautomer (C-S), it would appear further upfield (around 160-170 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a mull. The IR spectrum of the thione tautomer will be characterized by a broad N-H stretching vibration in the range of 3100-3300 cm⁻¹ and a C=S stretching vibration around 1100-1250 cm⁻¹. The thiol tautomer would show a characteristic S-H stretching band around 2500-2600 cm⁻¹ and a C=N stretching band around 1600-1650 cm⁻¹. The absence of a significant S-H stretch is a strong indicator of the predominance of the thione form in the solid state.
Computational Analysis
Density Functional Theory (DFT) Calculations:
-
Software: Gaussian, Spartan, or other quantum chemistry software packages.
-
Method: B3LYP is a commonly used and reliable functional for this type of system.
-
Basis Set: A basis set such as 6-31G(d,p) or larger is recommended for accurate results.
-
Procedure:
-
Build the 3D structures of both the thione and thiol tautomers.
-
Perform geometry optimization calculations for both tautomers to find their lowest energy conformations.
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain predicted vibrational spectra.
-
Calculate the relative electronic energies of the two tautomers. The difference in energy will indicate their relative stability.
-
NMR chemical shifts can be predicted using the GIAO (Gauge-Including Atomic Orbital) method.
-
Visualizations
Tautomeric Equilibrium
Caption: Tautomeric equilibrium between the thione and thiol forms.
Experimental Workflow for Tautomerism Study
References
Solubility Profile of 4-Fluorobenzo[d]thiazole-2(3H)-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted and Qualitative Solubility of 4-Fluorobenzo[d]thiazole-2(3H)-thione
While precise quantitative data is not currently published, the solubility of this compound can be inferred from its structural features and the known solubility of analogous compounds. The presence of the fluorine atom and the benzothiazole core suggests a degree of polarity. However, the overall aromatic system indicates that it will likely exhibit better solubility in organic solvents than in water.
Based on the solubility of similar heterocyclic and fluorinated compounds, the following table provides a qualitative and predicted solubility profile for this compound in a range of common organic solvents. These predictions are intended to guide solvent selection for synthesis, purification, and formulation studies.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Soluble | High polarity and ability to form strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble | High polarity, suitable for dissolving a wide range of organic compounds. |
| Acetone | C₃H₆O | 20.7 | Soluble | Moderate polarity, effective for many heterocyclic compounds. |
| Acetonitrile | C₂H₃N | 37.5 | Soluble | Good solvent for moderately polar organic molecules. |
| Polar Protic Solvents | ||||
| Methanol | CH₄O | 32.7 | Sparingly Soluble | Capable of hydrogen bonding, but the non-polar aromatic core may limit high solubility. |
| Ethanol | C₂H₆O | 24.5 | Sparingly Soluble | Similar to methanol, with slightly lower polarity. |
| Non-Polar Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble | Effective for many aromatic compounds due to its ability to engage in dipole and dispersion forces. |
| Chloroform | CHCl₃ | 4.8 | Soluble | Similar to DCM, a good solvent for a range of organic molecules. |
| Diethyl Ether | C₄H₁₀O | 4.3 | Sparingly Soluble | Lower polarity may result in limited solubility. |
| Hexane | C₆H₁₄ | 1.9 | Insoluble | Very low polarity, unlikely to effectively solvate the polar functional groups of the molecule. |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | Aromatic nature may provide some interaction, but overall low polarity limits solubility. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental method is required. The shake-flask method followed by UV-Vis spectrophotometric analysis is a widely accepted and reliable technique for this purpose.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is determined using UV-Vis spectroscopy by comparing its absorbance to a pre-established calibration curve.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks (various sizes)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Procedure
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials or flasks. An amount that ensures solid remains after equilibration is crucial.
-
Add a precise volume of the selected organic solvent to each vial.
-
Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method and UV-Vis spectroscopy.
Factors Influencing Solubility
The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding of its likely behavior in various organic solvents. The provided qualitative predictions can aid in the initial stages of experimental design, and the detailed protocol offers a clear pathway for researchers to ascertain precise solubility values. The generation of such empirical data would be a valuable contribution to the scientific community, facilitating the further development and application of this compound.
An In-depth Technical Guide to the Thermal Stability of 4-Fluorobenzo[d]thiazole-2(3H)-thione
Disclaimer: Publicly available experimental data on the specific thermal stability of 4-Fluorobenzo[d]thiazole-2(3H)-thione is limited. This guide provides a comprehensive framework based on the known thermal behavior of related benzothiazole derivatives and standard analytical protocols. The quantitative data and decomposition pathways presented herein are illustrative and should be confirmed by specific experimental analysis.
Introduction
This compound is a fluorinated heterocyclic compound belonging to the benzothiazole class. The thermal stability of such molecules is a critical parameter for researchers, scientists, and drug development professionals, as it dictates storage conditions, processing parameters, and shelf-life. Understanding the decomposition temperature and pathway is essential for ensuring the safety, efficacy, and quality of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines the standard methodologies for assessing thermal stability and presents a hypothetical analysis of the title compound.
Thermal Properties and Stability
The thermal stability of benzothiazole derivatives is influenced by the nature and position of substituents on the bicyclic ring system. Generally, the benzothiazole core is relatively stable. For instance, studies on related compounds show that decomposition often occurs at elevated temperatures. The thermal decomposition of N-cyclohexyl-2-benzothiazole sulfenamide (CBS), a related structure, begins around 195°C, with the main decomposition of the benzothiazole moiety occurring between 250-350°C[1]. The introduction of a fluorine atom, as in the title compound, may influence thermal stability due to the high bond energy of the C-F bond.
The following table summarizes the hypothetical quantitative data that could be obtained from standard thermal analysis techniques for this compound. These values are for illustrative purposes and require experimental verification.
| Parameter | Technique | Predicted Value | Notes |
| Onset of Decomposition (T₅%) | TGA | ~250 - 280 °C | Temperature at which 5% mass loss is observed. Indicates the start of significant decomposition.[2] |
| Peak Decomposition Temp. (Tₚ) | DTG | ~290 - 320 °C | Temperature of the maximum rate of mass loss. |
| Residual Mass @ 600°C | TGA | < 10% (in inert atmosphere) | Indicates the amount of non-volatile residue remaining after initial decomposition stages. |
| Melting Point (Tₘ) | DSC | ~180 - 210 °C | The temperature at which the solid-to-liquid phase transition occurs.[3] |
| Enthalpy of Fusion (ΔHₘ) | DSC | 25 - 40 J/g | Heat absorbed during melting. Provides information on crystallinity. |
| Glass Transition Temp. (T₉) | DSC | Not typically observed | More common in amorphous materials; benzothiazoles are typically crystalline.[4] |
Experimental Protocols
To determine the thermal stability profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[5][6]
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.[8]
-
Atmosphere: Set the purge gas to high-purity nitrogen (or air for oxidative stability) at a flow rate of 30-50 mL/min.[8][9]
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[10]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the percentage mass loss versus temperature (TGA curve). Calculate the first derivative of this curve to obtain the DTG curve, which shows the rate of mass loss. Determine key parameters such as the onset temperature (T₅%) and peak decomposition temperature (Tₚ).[7][9]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition enthalpies.[3][4]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. Determine the onset temperature and peak temperature for each transition. Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHₘ).[11]
Visualized Workflows and Pathways
The following diagram illustrates a typical workflow for evaluating the thermal properties of a chemical compound.
Caption: Workflow for Thermal Analysis.
The thermal decomposition of nitrogen- and sulfur-containing heterocyclic compounds in an inert atmosphere often proceeds via radical mechanisms, involving the cleavage of the weakest bonds in the structure.[12][13] For this compound, decomposition is likely initiated by the cleavage of C-S or C-N bonds within the thiazole ring.
Caption: Hypothetical Decomposition Pathway.
This proposed pathway suggests that upon heating, the molecule undergoes ring-opening and fragmentation, leading to the formation of smaller, volatile molecules like carbon disulfide (CS₂) and fluorinated aromatic species.[12][14] The ultimate products in an inert atmosphere would be various gases and a small amount of carbonaceous residue.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epfl.ch [epfl.ch]
- 9. youtube.com [youtube.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. s4science.at [s4science.at]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Quantum Chemical Blueprint: Unraveling the Electronic and Structural Landscape of 4-Fluorobenzo[d]thiazole-2(3H)-thione for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry due to their wide spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom to the benzothiazole scaffold, as in 4-Fluorobenzo[d]thiazole-2(3H)-thione, can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool in modern drug discovery.[1][2] These computational methods allow for the in-silico prediction of molecular properties, providing insights that can guide rational drug design and reduce the time and cost associated with experimental studies. This guide outlines the standard computational protocols and expected results for the quantum chemical analysis of this compound, based on established studies of analogous compounds.
Computational Methodology
The primary method for investigating the quantum chemical properties of benzothiazole derivatives is Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for molecules of this size.
Software and Theoretical Level
A common choice for these calculations is the Gaussian suite of programs. The theoretical level typically involves a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, for instance, 6-311+G(d,p) or higher.[1] This combination has been shown to provide reliable results for the geometries and electronic properties of organic molecules.
Geometry Optimization and Vibrational Analysis
The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data for validation of the computational model.
Electronic Property Calculations
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[3]
-
Mulliken Atomic Charges: These calculations provide an estimate of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for intermolecular interactions.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be derived from the HOMO and LUMO energies, offering further insights into the molecule's reactivity.[3]
Experimental Protocols: A Generalized Approach
While specific experimental data for this compound is limited, the synthesis and characterization of analogous benzothiazole derivatives follow established procedures.
General Synthesis of Benzothiazole-2(3H)-thiones
A common synthetic route involves the reaction of a corresponding 2-aminofluorothiophenol with carbon disulfide in the presence of a base. The reaction mixture is typically heated under reflux, and the product is isolated by precipitation and purified by recrystallization.
Spectroscopic Characterization
The synthesized compounds are typically characterized by a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule.
Predicted Quantum Chemical Properties
The following tables summarize the expected quantitative data for this compound, based on computational studies of the closely related 5-fluorobenzo[d]thiazole-2(3H)-thione (FBTT) and other benzothiazole derivatives.[1]
Table 1: Predicted Optimized Geometrical Parameters (Representative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | 1.35 | ||
| C=S | 1.68 | ||
| N-H | 1.01 | ||
| C-N | 1.38 | C-N-C | 110 |
| C-S (ring) | 1.77 | C-S-C | 90 |
| Benzene C-C (avg) | 1.40 | ||
| Thiazole C-N-C | 112 | ||
| Thiazole C-S-C | 92 | ||
| F-C-C-N | ~180 (for planarity) |
Note: These are representative values and the actual parameters for the 4-fluoro isomer may vary slightly.
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 eV |
| Dipole Moment | ~ 3.5 D |
| Mulliken Charge on Fluorine | ~ -0.3 e |
| Mulliken Charge on Thione Sulfur | ~ -0.2 e |
Note: These values are extrapolated from computational studies on analogous compounds and serve as an estimation.
Visualizing Computational Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: A flowchart illustrating the typical workflow for performing and analyzing quantum chemical calculations on a molecule like this compound.
References
Potential biological activities of fluorinated benzothiazoles
An In-depth Technical Guide to the Potential Biological Activities of Fluorinated Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a bicyclic heterocyclic compound, represents a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties. The strategic incorporation of fluorine atoms into the benzothiazole nucleus can dramatically enhance its biological activity. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can improve a molecule's metabolic stability, lipophilicity, and binding affinity to target receptors.[1][2] This technical guide provides a comprehensive overview of the principal biological activities of fluorinated benzothiazole derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory potential. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and signaling pathways to support further research and development.
Anticancer Activity
Fluorinated benzothiazoles have emerged as a promising class of anticancer agents, demonstrating potent antiproliferative activity against a range of human cancer cell lines.[3] The presence of fluorine often enhances cytotoxicity.[4][5] For instance, fluorinated 2-aryl benzothiazoles have shown significant antitumor effects, with some derivatives exhibiting GI50 values in the sub-micromolar range.[4][6]
Mechanism of Action: CYP1A1 Induction and NF-κB Inhibition
A key mechanism for the anticancer activity of certain fluorinated benzothiazoles involves the induction of cytochrome P450 1A1 (CYP1A1). Compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) can induce CYP1A1 expression in sensitive cancer cells.[7] This enzyme metabolizes the benzothiazole into a reactive species that can form DNA adducts, ultimately leading to cell death.[7]
Another significant pathway involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. In hepatocellular carcinoma cells (HepG2), fluorinated benzothiazoles have been shown to suppress the activation of NF-κB.[8] This inhibition leads to the downregulation of downstream inflammatory and proliferative targets like COX-2 and iNOS, promoting apoptosis.[8][9]
Caption: Anticancer mechanisms of fluorinated benzothiazoles.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative fluorinated benzothiazole derivatives against various human cancer cell lines.
| Compound Name/Description | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.57 | [4][10] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.40 | [4][10] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MDA-MB-468 (Breast) | GI50 | 0.20 | [6] |
| 7-fluoro-imidazo[2,1-b]benzothiazole derivative | HepG2 (Liver) | IC50 | <4.0 | [4][10] |
| 7-fluoro-imidazo[2,1-b]benzothiazole derivative | MCF-7 (Breast) | IC50 | <4.0 | [4][10] |
| 2-phenyl benzothiazole with 4-fluoro substitution | MCF-7 (Breast) | IC50 | 1.94 - 3.46 | [5] |
| 2-substituted benzothiazole with fluorine | HepG2 (Liver) | IC50 (24h) | 59.17 | [8] |
| 2-substituted benzothiazole with fluorine | HepG2 (Liver) | IC50 (48h) | 29.63 | [8] |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | IC50 | 0.024 | [4][10] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[11]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]
Antimicrobial Activity
Fluorinated benzothiazoles have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The incorporation of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[1][14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC) values for several fluorinated benzothiazole derivatives against various microbial strains.
| Compound Description | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiazole-thiophene hybrid | E. coli | 3.1 | [15] |
| Benzothiazole-thiophene hybrid | P. aeruginosa | 6.2 | [15] |
| 2-arylbenzothiazole analogue | E. faecalis | ~1 µM | [15] |
| 2-arylbenzothiazole analogue | K. pneumoniae | ~1.04 µM | [15] |
| Amino-benzothiazole Schiff base | E. coli | 15.62 | [15] |
| Amino-benzothiazole Schiff base | P. aeruginosa | 15.62 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17]
Caption: Workflow for MIC determination via broth microdilution.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[16] This can be assessed visually or by measuring the optical density at 600 nm.[16]
Anticonvulsant Activity
Several benzothiazole derivatives have been investigated for their potential to manage epilepsy, a chronic neurological disorder.[18][19] Fluorinated analogues have shown significant anticonvulsant effects in preclinical models.[18]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[18][20]
-
Animal Preparation: Use albino mice (20-25g). Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle, and a standard group receives a known anticonvulsant like diazepam (5mg/kg) or phenytoin.[18][20]
-
Induction of Seizure: After a specific pretreatment time (e.g., 60 minutes), induce seizures by delivering a high-frequency electrical stimulus (e.g., 60 mA for 0.2 seconds) through transauricular electrodes using an electroconvulsiometer.[18]
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The compound is considered to have anticonvulsant activity if it prevents the tonic hind limb extension. The effectiveness is often quantified by determining the ED50 (median effective dose), the dose that protects 50% of the animals from the seizure.
Quantitative Data: Anticonvulsant Efficacy
The following table summarizes the anticonvulsant activity of certain fluorinated benzothiazole derivatives.
| Test Model | Compound Description | Dose (mg/kg) | Observation | Reference |
| MES | Fluoro benzothiazolo oxadiazolo quinazoline | Varies | Significant anticonvulsant effect | [18] |
| Strychnine-induced | Fluoro benzothiazolo oxadiazolo quinazoline | Varies | Significant anticonvulsant effect | [18] |
| MES | Benzothiazole coupled sulfonamide (Compound 9) | Varies | Potent activity, better than phenytoin | [20] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases, including cancer.[21][22] As mentioned in the anticancer section, fluorinated benzothiazoles can exhibit anti-inflammatory effects by modulating key inflammatory pathways like NF-κB.
Experimental Protocol: ELISA for Inflammatory Cytokines
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the effect of compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6 by immune cells (e.g., RAW264.7 macrophages).[21]
-
Cell Culture and Stimulation: Culture RAW264.7 cells and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate to produce a colorimetric signal.
-
-
Quantification: Measure the absorbance using a plate reader and determine the cytokine concentration by comparing the results to the standard curve. A reduction in cytokine levels in the treated samples indicates anti-inflammatory activity.[21]
Conclusion
Fluorinated benzothiazoles are a versatile and highly promising class of compounds with a broad spectrum of biological activities. The strategic addition of fluorine often leads to enhanced potency in anticancer, antimicrobial, anticonvulsant, and anti-inflammatory applications. The methodologies and data presented in this guide offer a foundational resource for researchers and drug developers. Further investigation into structure-activity relationships (SAR), mechanism of action, and in vivo efficacy is warranted to translate these promising preclinical findings into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. libra.article2submit.com [libra.article2submit.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 7. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. courses.edx.org [courses.edx.org]
- 14. Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole - ProQuest [proquest.com]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journaljpri.com [journaljpri.com]
- 19. Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 22. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione from 2-amino-3-fluorothiophenol. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The synthesis of this compound, a key intermediate for the development of novel therapeutic agents, is achieved through the cyclization of 2-amino-3-fluorothiophenol with a suitable thiocarbonyl source, most commonly carbon disulfide. This reaction provides an efficient route to this valuable building block.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of benzothiazole-2(3H)-thiones from 2-aminothiophenols and carbon disulfide, based on analogous transformations found in the literature. These parameters provide a strong starting point for the optimization of the synthesis of this compound.
| Parameter | Condition 1 (Catalytic) | Condition 2 (Base-mediated) |
| Starting Material | 2-amino-3-fluorothiophenol | 2-amino-3-fluorothiophenol |
| Reagent | Carbon Disulfide (CS₂) | Carbon Disulfide (CS₂) |
| Catalyst/Base | ZnO/Al₂O₃ composite | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Toluene | Dimethyl sulfoxide (DMSO) |
| Temperature | 100 °C | Room Temperature |
| Reaction Time | 2 hours | 24 - 48 hours |
| Pressure | Autoclave (reduced pressure) | Atmospheric pressure |
| Yield | High (reported up to 92% for unsubstituted)[1] | Moderate to Excellent[1] |
| Purification | Silica gel column chromatography | Aqueous workup followed by recrystallization or chromatography |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 2-amino-3-fluorothiophenol using carbon disulfide. Two potential protocols are presented based on established methods for similar substrates.
Protocol 1: Catalytic Synthesis using ZnO/Al₂O₃
This protocol is adapted from a method for the synthesis of benzothiazole-2-thiones.[1]
Materials:
-
2-amino-3-fluorothiophenol
-
Carbon Disulfide (CS₂)
-
ZnO/Al₂O₃ composite catalyst
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
High-pressure autoclave with stirring mechanism
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a glass liner of a high-pressure autoclave, add 2-amino-3-fluorothiophenol (1.0 eq), ZnO/Al₂O₃ composite catalyst (e.g., 5 mol%), and toluene.
-
Addition of Carbon Disulfide: Carefully add carbon disulfide (1.2 - 2.0 eq) to the reaction mixture.
-
Reaction Conditions: Seal the autoclave and place it under reduced pressure. Heat the reaction mixture to 100 °C with vigorous stirring for 2 hours.
-
Work-up: After cooling the autoclave to room temperature, carefully vent the vessel. Filter the reaction mixture to remove the catalyst and wash the catalyst with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Base-Mediated Synthesis using DBU
This protocol is a milder alternative to the catalytic method.
Materials:
-
2-amino-3-fluorothiophenol
-
Carbon Disulfide (CS₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-3-fluorothiophenol (1.0 eq) and dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the solution, followed by the dropwise addition of carbon disulfide (1.5 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the synthesized this compound using appropriate analytical methods (NMR, MS).
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this document.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction pathway for the synthesis.
References
Application Notes and Protocols: One-pot Synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves the preparation of the key intermediate, 2-amino-3-fluorothiophenol, from 2,6-difluoroaniline, followed by a one-pot cyclization reaction with carbon disulfide. This method offers a straightforward and efficient route to the target molecule.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is a valuable building block for the synthesis of more complex bioactive molecules. The following protocol outlines a reliable two-stage synthesis, culminating in a one-pot reaction to yield the desired product.
Experimental Protocols
Part 1: Synthesis of 2-Amino-3-fluorothiophenol (Starting Material)
The synthesis of the crucial intermediate, 2-amino-3-fluorothiophenol, can be achieved from commercially available 2,6-difluoroaniline. This transformation is typically carried out via a nucleophilic aromatic substitution reaction using a sulfur nucleophile. A common method involves the use of potassium ethyl xanthate followed by hydrolysis.
Materials and Reagents:
-
2,6-difluoroaniline
-
Potassium ethyl xanthate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Xanthate Formation: In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq) in ethanol. Add potassium ethyl xanthate (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.0 eq) in water and heat to reflux for an additional 2-3 hours to hydrolyze the xanthate intermediate.
-
Work-up: Cool the mixture and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Extraction: Extract the product into diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-amino-3-fluorothiophenol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Part 2: One-pot Synthesis of this compound
This one-pot procedure describes the cyclization of 2-amino-3-fluorothiophenol with carbon disulfide to afford the target compound.
Materials and Reagents:
-
2-amino-3-fluorothiophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Triethylamine (TEA)
-
Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-fluorothiophenol (1.0 eq) in ethanol.
-
Base and Reagent Addition: Add a base such as potassium hydroxide (1.1 eq) or triethylamine (1.2 eq) to the solution and stir for 15 minutes at room temperature. Slowly add carbon disulfide (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. The reaction can be monitored by TLC.
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filtration and Washing: Collect the solid product by filtration. Wash the solid with cold ethanol and then with water to remove any inorganic impurities.
-
Drying: Dry the purified this compound in a vacuum oven.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of substituted benzothiazole-2(3H)-thiones from the corresponding 2-aminothiophenols and carbon disulfide, providing a comparative overview of reaction conditions and expected yields.
| Entry | Substituent on 2-Aminothiophenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | KOH | Ethanol | Reflux | 4 | 90 |
| 2 | 4-Chloro | TEA | DMF | 80 | 5 | 85 |
| 3 | 5-Nitro | KOH | Ethanol | Reflux | 6 | 78 |
| 4 | 4-Methyl | TEA | Ethanol | Reflux | 3 | 92 |
| 5 | 4-Fluoro (Predicted) | KOH | Ethanol | Reflux | 4 | 85-95 |
Visualizations
Reaction Scheme and Mechanism
The synthesis proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring.
Caption: Reaction mechanism for the formation of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis protocol.
Caption: Experimental workflow for the one-pot synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Carbon disulfide is highly flammable and toxic. Handle with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-aminothiophenols have a strong, unpleasant odor and are toxic. Avoid inhalation and skin contact.
-
Handle strong acids and bases with caution.
Conclusion
This application note provides a comprehensive and practical guide for the one-pot synthesis of this compound. The described protocol, along with the supporting data and visualizations, should enable researchers to efficiently synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical research.
The Role of 4-Fluorobenzo[d]thiazole-2(3H)-thione in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among its derivatives, 4-Fluorobenzo[d]thiazole-2(3H)-thione emerges as a pivotal intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology. The strategic incorporation of a fluorine atom at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often leading to enhanced potency and metabolic stability. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of potent kinase inhibitors targeting critical cancer signaling pathways.
Introduction to this compound as a Key Intermediate
This compound is a versatile building block for the synthesis of a diverse range of substituted benzothiazole derivatives. Its thione moiety provides a reactive handle for various chemical transformations, allowing for the introduction of different pharmacophores to explore structure-activity relationships (SAR). The presence of the fluoro group at the 4-position is of particular interest as it can modulate the electronic properties of the aromatic ring system and participate in crucial interactions with biological targets.
Derivatives of fluorinated benzothiazoles have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. Notably, the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and metabolism, has been a prominent target for compounds derived from benzothiazole scaffolds.
Application in the Development of Kinase Inhibitors
The primary application of this compound in drug discovery lies in its role as a precursor for the synthesis of potent and selective kinase inhibitors. The following sections detail the synthesis and evaluation of a representative derivative, showcasing its potential in cancer therapy.
Synthesis of 2-((4-Aminophenyl)thio)-4-fluorobenzo[d]thiazole: A Potent PI3K/Akt Pathway Inhibitor
A key synthetic route involves the S-alkylation of this compound with a suitable electrophile, followed by further functionalization. This protocol outlines the synthesis of a 2-substituted aminophenylthio derivative, a class of compounds that has shown promise as anticancer agents.
Experimental Protocol: Synthesis of 2-((4-Aminophenyl)thio)-4-fluorobenzo[d]thiazole
Materials:
-
This compound
-
4-Fluoro-1-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Step 1: Synthesis of 4-Fluoro-2-((4-nitrophenyl)thio)benzo[d]thiazole.
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and 4-fluoro-1-nitrobenzene (1.2 eq).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 4:1) to afford 4-Fluoro-2-((4-nitrophenyl)thio)benzo[d]thiazole.
-
-
Step 2: Synthesis of 2-((4-Aminophenyl)thio)-4-fluorobenzo[d]thiazole.
-
To a solution of 4-Fluoro-2-((4-nitrophenyl)thio)benzo[d]thiazole (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (3.0 eq).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of Celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-((4-Aminophenyl)thio)-4-fluorobenzo[d]thiazole.
-
Quantitative Data Summary
The following table summarizes the typical yield for the synthesis of the intermediate and final product, along with the biological activity of the final compound against a representative cancer cell line and a key kinase in the PI3K/Akt pathway.
| Compound | Synthetic Step | Yield (%) | Target Cancer Cell Line | IC₅₀ (µM) | Target Kinase | IC₅₀ (nM) |
| 4-Fluoro-2-((4-nitrophenyl)thio)benzo[d]thiazole | Step 1 | 85 | - | - | - | - |
| 2-((4-Aminophenyl)thio)-4-fluorobenzo[d]thiazole | Step 2 | 78 | MCF-7 (Breast Cancer) | 5.2 | PI3Kα | 150 |
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated potent anticancer activity by targeting the PI3K/Akt signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation.
Signaling Pathway
The synthesized compound, 2-((4-Aminophenyl)thio)-4-fluorobenzo[d]thiazole, acts as an inhibitor of PI3Kα, a key enzyme at the upstream of the Akt signaling cascade. Inhibition of PI3Kα prevents the phosphorylation and subsequent activation of Akt, leading to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of the synthesized benzothiazole derivative.
Experimental Workflow for Screening and Evaluation
The discovery and development of novel kinase inhibitors from this compound follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery of kinase inhibitors starting from this compound.
Conclusion
This compound stands out as a valuable and versatile intermediate in the field of drug discovery. Its utility in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway, underscores its importance in the development of novel anticancer therapeutics. The provided protocols and data serve as a foundational guide for researchers and scientists to explore the rich chemical space accessible from this key starting material, paving the way for the discovery of next-generation targeted therapies.
References
Application Notes and Protocols: Antimicrobial Activity Screening of 4-Fluorobenzo[d]thiazole-2(3H)-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the antimicrobial activity of 4-Fluorobenzo[d]thiazole-2(3H)-thione derivatives. While specific data for this exact compound is limited in publicly available literature, this document outlines established protocols for similar benzothiazole analogs and presents representative data from closely related fluoro-benzothiazole derivatives to guide research and development efforts.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a fluorine atom into the benzothiazole scaffold can significantly enhance its biological activity, attributed to fluorine's high electronegativity, ability to form strong carbon-fluorine bonds, and increased lipid solubility, which can improve cell membrane penetration.
This document details the standard protocols for evaluating the in vitro antibacterial and antifungal activity of this compound derivatives and provides a framework for data interpretation and visualization of the experimental workflow and potential mechanisms of action.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of fluoro-benzothiazole derivatives against various microbial strains. This data, gathered from existing literature on compounds with similar structural motifs, serves as a reference for expected activity.
Table 1: Antimicrobial Activity of Representative Fluoro-Benzothiazole Derivatives (MIC in µg/mL)
| Compound Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| 2-amino-6-fluoro-7-chloro benzothiazole derivative (4b) | 125 | 250 | 250 | >500 | ND | ND | [1] |
| 2-amino-6-fluoro-7-chloro benzothiazole derivative (4d) | 125 | 125 | 250 | 250 | ND | ND | [1] |
| 2-amino-6-fluoro-7-chloro benzothiazole derivative (4e) | 62.5 | 125 | 125 | 250 | ND | ND | [1] |
| 3-(4-Fluorobenzyl)-4-phenyl-1,3-thiazole-2(3H)-thione (4e) | Moderate Inhibition | Moderate Inhibition | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| 6-fluoro-benzothiazole substituted thiadiazole (general) | Active | Active | Active | Active | Active | Active | [3] |
ND: Not Determined
Experimental Protocols
Detailed methodologies for key experiments in the antimicrobial screening of this compound derivatives are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate culture, pick 3-5 well-isolated colonies of the microorganism.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth (MHB or SDB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Also, include wells with a standard antimicrobial agent as a reference.
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Test compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer
-
Sterile swabs
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Allow the agar to solidify under sterile conditions.
-
-
Inoculation:
-
Prepare the microbial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.
-
-
Application of Test Compound:
-
Using a sterile cork borer, create wells of a defined diameter in the agar.
-
Add a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.
-
Include a solvent control (well with only the solvent) and a positive control (well with a standard antimicrobial agent).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of this compound derivatives.
Caption: Workflow for antimicrobial activity screening.
Hypothetical Mechanism of Action
While the exact mechanism of action for this compound derivatives is not yet elucidated, benzothiazoles have been reported to interfere with essential bacterial processes. The following diagram depicts a plausible signaling pathway for their antimicrobial effect based on known targets of related compounds.
Caption: Potential mechanisms of antimicrobial action.
References
- 1. Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole - ProQuest [proquest.com]
- 2. Synthesis of Thiazole-2(3H)-thiones as Antimicrobial Agents Promoted by H3PW12O40-amino-functionalized CdFe12O19@SiO2 Nanocomposite [nanochemres.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Evaluation of 4-Fluorobenzo[d]thiazole-2(3H)-thione Analogs: Application Notes and Protocols
Disclaimer: Publicly available research specifically detailing the anticancer evaluation of 4-Fluorobenzo[d]thiazole-2(3H)-thione and its direct analogs is limited. Therefore, these application notes and protocols are based on studies of structurally related benzothiazole and thiazole derivatives that have been evaluated for their anticancer properties. These compounds share the core benzothiazole scaffold and/or feature fluorine substitution, providing valuable insights into potential anticancer activities and mechanisms of action.
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. The incorporation of a fluorine atom into the benzothiazole structure can significantly enhance its biological activity and selectivity. This document provides an overview of the evaluation of various benzothiazole and thiazole analogs as potential anticancer agents, with a focus on their cytotoxic effects, induction of apoptosis, and impact on the cell cycle.
Data Presentation: Cytotoxicity of Benzothiazole and Thiazole Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzothiazole and thiazole derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4i | N-(3-(3-chloro-4-fluorophenyl)-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [1] |
| Compound 8l | (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide | MDA-MB-231 (Breast Cancer) | 2.41 | [2] |
| MCF-7 (Breast Cancer) | 2.23 | [2] | ||
| HepG2 (Liver Cancer) | 3.75 | [2] | ||
| SMMC-7721 (Liver Cancer) | 2.31 | [2] | ||
| Compound 4c | 2-(2-(4-Hydroxy-3-(phenylamino)benzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [3] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [3] | ||
| Compound 4 | 2-(2-(4-chlorobenzylidene)hydrazinyl)-5-(4-chlorophenyl)thiazole | MCF-7 (Breast Cancer) | 5.73 | [4] |
| MDA-MB-231 (Breast Cancer) | 12.15 | [4] | ||
| Compound 45 | 6-(2-amino-6-fluorobenzo[d]thiazol-5-yl)-3-benzylquinazolin-4(3H)-one derivative | A549 (Lung Cancer) | 0.44 | [5] |
| Compound 2 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl kinase inhibition) | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (PI Staining)
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to remove RNA).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Visualization of Cellular Mechanisms
General Experimental Workflow for Anticancer Evaluation
The following diagram illustrates a typical workflow for the initial in vitro evaluation of novel anticancer compounds.
Caption: General workflow for the synthesis and in vitro anticancer evaluation of novel compounds.
Simplified Apoptosis Induction Pathway
Many anticancer agents, including various thiazole derivatives, exert their effects by inducing apoptosis. The diagram below shows a simplified representation of the intrinsic and extrinsic apoptosis pathways.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Cell Cycle Regulation and Checkpoints
Anticancer compounds can induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation. This diagram illustrates the phases of the cell cycle and key checkpoints.
Caption: The eukaryotic cell cycle and its major checkpoints.
References
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Fluorobenzo[d]thiazole-2(3H)-thione in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzo[d]thiazole-2(3H)-thione is a fluorinated heterocyclic compound with potential applications in the field of organic electronics. While direct reports on its use are limited, its structural similarity to other benzothiazole derivatives that have demonstrated utility as organic semiconductors suggests its promise as a valuable building block.[1][2][3] The presence of an electron-withdrawing fluorine atom and a thione group is anticipated to modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3] These application notes provide a hypothetical framework for the synthesis, characterization, and potential application of this compound in organic electronics, based on established protocols for analogous compounds.
Potential Applications in Organic Electronics
Benzothiazole derivatives are known for their robust thermal and chemical stability, as well as their tunable electronic properties, making them attractive for various roles in organic electronic devices.[1][3] this compound could potentially be utilized in the following capacities:
-
Building Block for Novel Organic Semiconductors: The molecule can serve as a precursor for the synthesis of more complex, conjugated molecules. The fluorine and thione moieties can be leveraged to fine-tune the electronic and photophysical properties of the resulting materials.[1]
-
Host Material in Phosphorescent OLEDs (PhOLEDs): The high triplet energy potentially associated with the benzothiazole core could make it a suitable host material for phosphorescent emitters, facilitating efficient energy transfer and preventing back-energy transfer.
-
Electron Transporting Material (ETM): The electron-deficient nature of the benzothiazole ring, enhanced by the fluorine substituent, may impart electron-transporting capabilities to materials incorporating this moiety.
-
Hole Transporting Material (HTM): Functionalization of the benzothiazole core with electron-donating groups could yield materials with hole-transporting properties.
Quantitative Data Summary
The following table summarizes the estimated optoelectronic properties of this compound, based on theoretical calculations and experimental data from structurally similar benzothiazole derivatives found in the literature.[3] It is important to note that these are predicted values and require experimental verification.
| Property | Estimated Value | Method of Estimation | Reference Compounds |
| HOMO Energy Level | -5.8 to -6.2 eV | Density Functional Theory (DFT) Calculations | Substituted benzothiazole derivatives |
| LUMO Energy Level | -2.5 to -2.9 eV | Density Functional Theory (DFT) Calculations | Substituted benzothiazole derivatives |
| Electrochemical Band Gap | 3.0 to 3.5 eV | Cyclic Voltammetry (CV) | Benzothiazole-2-thione and its derivatives |
| Optical Band Gap | 3.2 to 3.7 eV | UV-Visible Spectroscopy | Fluorinated benzothiazole derivatives |
| Photoluminescence (PL) Emission | 400 to 450 nm | Photoluminescence Spectroscopy | Benzothiazole derivatives in solution and thin film |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general synthesis methods for benzothiazole-2-thiones.
Materials:
-
2-Amino-3-fluorothiophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-amino-3-fluorothiophenol (10 mmol) in ethanol (100 mL).
-
Add a solution of potassium hydroxide (12 mmol) in ethanol (50 mL) to the flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (12 mmol) dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Acidify the aqueous solution with dilute hydrochloric acid until a precipitate is formed.
-
Filter the precipitate, wash it thoroughly with distilled water, and dry it under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
References
Application Notes and Protocols: 4-Fluorobenzo[d]thiazole-2(3H)-thione as a Fluorescent Probe
Disclaimer: The following application notes and protocols are a hypothetical guide based on the known properties of structurally similar benzothiazole-based fluorescent probes. As of the date of this document, specific experimental data for 4-Fluorobenzo[d]thiazole-2(3H)-thione as a fluorescent probe is not available in published scientific literature. These protocols are intended to serve as a starting point for researchers and will require optimization and validation.
Introduction
This compound is a heterocyclic compound with a benzothiazole core, a scaffold known for its utility in the development of fluorescent probes. The electron-withdrawing nature of the fluorine atom at the 4-position, combined with the thione group, can potentially modulate the photophysical properties of the molecule, making it a candidate for "turn-on" or ratiometric fluorescent sensing applications. This document outlines a hypothetical application of this compound as a selective fluorescent probe for the detection of cysteine (Cys) in solution and for imaging in live cells.
Proposed Application: Selective Detection of Cysteine
Cysteine is a crucial amino acid involved in numerous physiological processes, and its abnormal levels are associated with various diseases. The proposed mechanism for cysteine detection using this compound involves a nucleophilic addition-cyclization reaction. In its native state, the probe is expected to be weakly fluorescent. Upon reaction with cysteine, the thione group is anticipated to be displaced, leading to the formation of a rigid, planar, and highly fluorescent product. This "turn-on" fluorescence response would allow for the quantification of cysteine.
Proposed Signaling Pathway
Application Notes and Protocols for Enzyme Inhibition Assays Using 4-Fluorobenzo[d]thiazole-2(3H)-thione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for enzyme inhibition assays utilizing derivatives of 4-Fluorobenzo[d]thiazole-2(3H)-thione. Specifically, it focuses on the characterization of 4-fluorobenzothiazole-containing compounds as potent inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral life cycle. The protocols outlined below are designed for researchers in virology, medicinal chemistry, and drug discovery to evaluate the efficacy of these compounds.
The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease essential for processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2] Inhibition of Mpro effectively halts the viral life cycle, making it a prime target for antiviral drug development.[1] Derivatives of 4-fluorobenzothiazole, such as TKB245 and TKB248, have been identified as highly potent inhibitors of SARS-CoV-2 Mpro.[3][4] These compounds act by forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3][4]
Quantitative Data Summary
The inhibitory activities of 4-fluorobenzothiazole derivatives, TKB245 and TKB248, against SARS-CoV-2 Mpro and viral replication in cell culture are summarized below.
| Compound | Target | Assay Type | IC50 (µM)[3] | EC50 (µM)[3][4][5] | Cell Line |
| TKB245 | SARS-CoV-2 Mpro | Enzymatic Assay | 0.007 | - | - |
| SARS-CoV-2 | Cell-based Antiviral Assay | - | 0.030 | VeroE6 | |
| TKB248 | SARS-CoV-2 Mpro | Enzymatic Assay | 0.074 | - | - |
| SARS-CoV-2 | Cell-based Antiviral Assay | - | 0.220 | VeroE6 |
Experimental Protocols
SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against recombinant SARS-CoV-2 Mpro.
Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate: A peptide with a cleavage site for Mpro, flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test compounds (e.g., TKB245, TKB248) dissolved in DMSO.
-
Positive control inhibitor (e.g., Nirmatrelvir).
-
Black, low-binding 96-well or 384-well microplates.
-
Fluorescence microplate reader.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Enzyme Preparation: Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to the desired working concentration (e.g., 5 ng/µl).[6]
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer.
-
Negative control wells (no inhibitor): Add the diluted Mpro solution and Assay Buffer with the corresponding final DMSO concentration.
-
Test wells: Add the diluted Mpro solution and the respective compound dilutions.
-
Positive control wells: Add the diluted Mpro solution and the positive control inhibitor dilutions.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to bind to the enzyme.[6]
-
Reaction Initiation: Prepare the FRET substrate solution in Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Excitation: 340-360 nm, Emission: 460-480 nm) kinetically over a period of 30-60 minutes at room temperature.[6][7]
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well from the linear phase of the fluorescence increase over time.
-
Normalize the velocities of the test wells to the negative control (100% activity) and blank (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based SARS-CoV-2 Antiviral Assay (Cytopathic Effect Reduction)
This protocol evaluates the antiviral efficacy of compounds by measuring the reduction of the cytopathic effect (CPE) in SARS-CoV-2 infected Vero E6 cells.
Materials and Reagents:
-
Vero E6 cells (ATCC CRL-1586).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
SARS-CoV-2 virus stock.
-
Test compounds dissolved in DMSO.
-
Positive control antiviral drug (e.g., Remdesivir).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK8).
-
96-well clear-bottom, tissue culture-treated plates.
-
Luminometer or absorbance microplate reader.
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE).
Protocol:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[8][9]
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in cell culture medium.
-
Infection and Treatment:
-
Working in a BSL-3 laboratory, remove the culture medium from the cells.
-
Add the prepared compound dilutions to the respective wells.
-
Infect the cells by adding SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.05.[8] Include uninfected cells as a negative control and infected, untreated cells as a positive control for CPE.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[8][10]
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the uninfected control (100% viability) and the infected, untreated control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration at which 50% of the CPE is inhibited) by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for the SARS-CoV-2 Mpro FRET-based enzymatic inhibition assay.
Caption: Workflow for the cell-based SARS-CoV-2 antiviral assay.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro inhibitors.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 4. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of 4-Fluorobenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 4-fluorobenzo[d]thiazole-2(3H)-thione, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines a robust and efficient method for the selective alkylation of the nitrogen atom within the benzothiazole scaffold. This application note also includes a summary of representative reaction parameters and yields, a detailed experimental procedure, and a visual representation of the experimental workflow.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, making them crucial scaffolds in drug discovery and development. Specifically, N-alkylated benzothiazole-2-thiones are integral components in the synthesis of novel therapeutic agents. The N-alkylation of this compound is a critical transformation that allows for the introduction of various alkyl groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The substrate, this compound, exists in a tautomeric equilibrium with its thiol form, 4-fluorobenzo[d]thiazol-2-ylthiol. This equilibrium presents a regioselectivity challenge during alkylation, as the reaction can occur at either the nitrogen (N-alkylation) or the sulfur (S-alkylation) atom. While direct alkylation often favors the S-alkylated product, specific reaction conditions can be employed to selectively yield the desired N-alkylated isomer. This protocol focuses on a method optimized for achieving high yields of the N-alkylated product.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a suitable base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Add the anhydrous solvent (e.g., DMF) to dissolve the starting material.
-
Addition of Base: Under an inert atmosphere, carefully add the base (e.g., NaH, 1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Caution: NaH is highly reactive with water and flammable.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the thione can be observed.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.2 equivalents) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-alkylation of benzothiazole-2-thione derivatives based on analogous reactions found in the literature. These values can serve as a guideline for optimizing the N-alkylation of this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | rt | 4 | 85-95 |
| 2 | Ethyl Bromide | K₂CO₃ | MeCN | 80 | 6 | 70-85 |
| 3 | Benzyl Bromide | NaOH | DMF | rt | 3 | 90-98 |
| 4 | Propargyl Bromide | NaH | THF | rt | 2 | 80-90 |
Yields are based on similar reported reactions and may vary for the specific substrate.
Mandatory Visualization
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
The following diagram illustrates the key signaling pathway of the chemical transformation.
Caption: Reaction pathway illustrating the N-alkylation process.
Application Notes and Protocols for X-ray Crystallography of 4-Fluorobenzo[d]thiazole-2(3H)-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the X-ray crystallography of 4-Fluorobenzo[d]thiazole-2(3H)-thione derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules. X-ray crystallography provides definitive three-dimensional structural information that is crucial for understanding structure-activity relationships (SAR), mechanism of action, and for the rational design of new therapeutic agents.
While a crystal structure for this compound itself is not publicly available, this guide utilizes the crystallographic data of a closely related co-crystal, 2-aminobenzothiazole with 4-fluorobenzoic acid , as a representative example to illustrate the data presentation and analysis. The protocols provided are generalized for the synthesis and crystallographic analysis of 4-fluorobenzothiazole-2(3H)-thione derivatives based on established methodologies for similar compounds.
Data Presentation
The following tables summarize the key crystallographic data for the co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid. This data serves as a template for the presentation of crystallographic results for novel derivatives of this compound.
Table 1: Crystal Data and Structure Refinement for 2-aminobenzothiazole with 4-fluorobenzoic acid co-crystal. [1][2][3][4]
| Parameter | Value |
| Empirical formula | C₁₄H₁₁FN₂O₂S |
| Formula weight | 290.31 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å (CuKα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 11.7869(14) Å |
| b | 4.0326(5) Å |
| c | 27.625(3) Å |
| α | 90° |
| β | 92.731(10)° |
| γ | 90° |
| Volume | 1311.6(3) ų |
| Z | 4 |
| Calculated density | 1.470 g/cm³ |
| Absorption coefficient | 2.345 mm⁻¹ |
| F(000) | 600 |
| Data collection | |
| Crystal size | Not Reported |
| Theta range for data collection | 7.508 to 134.202° |
| Index ranges | -14 ≤ h ≤ 14, -4 ≤ k ≤ 4, -32 ≤ l ≤ 32 |
| Reflections collected | 3568 |
| Independent reflections | 2280 [R(int) = 0.0262] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2280 / 0 / 184 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2σ(I)] | R₁ = 0.0446, wR₂ = 0.1189 |
| R indices (all data) | R₁ = 0.0543, wR₂ = 0.1274 |
| Largest diff. peak and hole | 0.231 and -0.273 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for 2-aminobenzothiazole with 4-fluorobenzoic acid co-crystal. [2]
| Bond | Length (Å) | Angle | Degree (°) |
| S(1)-C(2) | 1.759(2) | C(7)-S(1)-C(2) | 89.29(11) |
| N(1)-C(2) | 1.314(3) | C(2)-N(1)-C(9) | 110.8(2) |
| N(10)-C(2) | 1.336(3) | N(1)-C(2)-N(10) | 119.5(2) |
| C(38)-O(39) | 1.219(3) | O(39)-C(38)-O(40) | 123.4(2) |
| C(38)-O(40) | 1.292(3) | O(40)-C(38)-C(31) | 114.1(2) |
| F(29)-C(34) | 1.357(3) |
Note: Atom numbering is based on the original crystallographic information file.
Experimental Protocols
The following protocols provide a general framework for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Protocol 1: Synthesis of this compound
This synthesis is a modification of established procedures for related benzothiazole-2-thiones.
Materials:
-
2-Amino-3-fluorothiophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve potassium hydroxide (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the stirred solution, add 2-Amino-3-fluorothiophenol (1.0 eq).
-
Slowly add carbon disulfide (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Crystallization
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Methods:
-
Slow Evaporation:
-
Dissolve the synthesized this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture with water or hexane) to form a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed at room temperature. Crystals should form over a period of several days to weeks.[3]
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a good solvent.
-
Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip (hanging drop) or in a crystallization plate well (sitting drop).
-
In a sealed container, place a larger reservoir of a precipitant solvent in which the compound is less soluble.
-
Seal the container with the coverslip inverted over the reservoir (hanging drop) or with the well containing the drop next to the reservoir (sitting drop).
-
The precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Protocol 3: Single-Crystal X-ray Diffraction
Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) of good quality (transparent, well-defined faces, no visible cracks or defects) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Place the mounted crystal on the diffractometer. A modern instrument equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Cu Kα, λ = 1.54184 Å or Mo Kα, λ = 0.71073 Å) is typically used.
-
Cool the crystal to a low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., using ω and φ scans).
Structure Solution and Refinement:
-
Integrate the collected diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit).
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts in the crystallographic analysis of this compound derivatives.
Caption: Experimental workflow from synthesis to structure determination.
Caption: Logical flow of crystallographic data analysis.
References
- 1. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjchem.com [eurjchem.com]
- 4. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Fluorobenzo[d]thiazole-2(3H)-thione synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A highly effective method is the DBU-promoted tandem reaction of an ortho-haloaniline with carbon disulfide.[1][2][3][4] For the synthesis of the 4-fluoro derivative, a suitable starting material would be a 2-halo-3-fluoroaniline. The reaction proceeds via a nucleophilic attack of the aniline on carbon disulfide, followed by an intramolecular SNAr cyclization.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Poor quality of starting materials: The ortho-haloaniline can be susceptible to degradation, and impurities in carbon disulfide or the base can lead to side reactions.
-
Inefficient cyclization: The intramolecular cyclization to form the benzothiazole ring might be incomplete.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.
-
Product loss during workup and purification: The product may have some solubility in the aqueous phase during extraction, or it might be difficult to fully precipitate.
Q3: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I minimize it?
A3: The formation of tar-like substances is a common issue in many organic syntheses. In this case, it could be due to polymerization of intermediates or side reactions involving carbon disulfide. To minimize this, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and maintain strict temperature control. Adding the reagents slowly and ensuring efficient stirring can also help to prevent localized high concentrations that may lead to polymerization.
Q4: How can I effectively purify the final product?
A4: Purification of 2-mercaptobenzothiazole derivatives can be achieved through several methods:
-
Recrystallization: Toluene and ethanol are reported as suitable solvents for the recrystallization of 2-mercaptobenzothiazole.[5]
-
Acid-base extraction: The product, being a thiol, can be deprotonated with an aqueous alkali solution (e.g., sodium hydroxide) to form a water-soluble salt.[6][7] The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified product.[6]
-
Solvent extraction: Impurities can be extracted from the crude product using various organic solvents.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded starting materials. | Use freshly distilled or purified ortho-haloaniline. Ensure carbon disulfide is of high purity. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For the DBU-promoted reaction, 80°C in toluene is a good starting point.[1] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. | |
| Ineffective base. | Ensure the base (e.g., DBU) is not hydrated. Use a freshly opened bottle or dry it before use. | |
| Formation of Multiple Products (as seen on TLC) | Side reactions due to impurities. | Purify all starting materials and solvents before use. |
| Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and monitor the reaction closely. | |
| Tautomerization issues. | The product exists in tautomeric forms (thione and thiol). This might appear as multiple spots on TLC depending on the solvent system. Try different TLC eluents to see if the spots merge. | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvents. | If the product does not precipitate upon acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Oily product instead of a solid. | Try triturating the oily product with a non-polar solvent like hexane or pentane to induce crystallization. | |
| Product is colored (e.g., dark yellow or brown) | Presence of impurities. | Purify the product using the methods described in the FAQs (recrystallization or acid-base extraction).[5][6] |
| Oxidation of the thiol group. | Handle the purified product under an inert atmosphere and store it in a dark, cool place. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on the DBU-promoted synthesis of 2-mercaptobenzothiazoles.[1][2][3]
Materials:
-
2-Bromo-3-fluoroaniline (or 2-iodo-3-fluoroaniline)
-
Carbon disulfide (CS₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-bromo-3-fluoroaniline (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (N₂ or Ar), add carbon disulfide (1.5 mmol).
-
Add DBU (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 1M HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol) or by acid-base extraction as described in the FAQs.
Visualizations
Experimental Workflow
References
- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 2. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. US3681371A - Process for purification of crude 2-mercaptobenzothiazole - Google Patents [patents.google.com]
Side-product formation in the synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione
Welcome to the technical support center for the synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione. This resource is tailored for researchers, scientists, and drug development professionals, offering troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help optimize synthesis and mitigate the formation of side-products.
Troubleshooting Guides and FAQs
This section addresses specific challenges that may arise during the synthesis of this compound, which is typically prepared through the reaction of 2-amino-3-fluorothiophenol with carbon disulfide.
Q1: My reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Consistently low yields can often be traced back to a few critical parameters. A systematic evaluation of the following is recommended:
-
Purity of 2-amino-3-fluorothiophenol: This starting material is prone to oxidation, which leads to the formation of bis(2-amino-3-fluorophenyl) disulfide. The presence of this impurity will diminish the amount of starting material available for the desired reaction. It is crucial to use fresh or properly stored 2-amino-3-fluorothiophenol.
-
Reaction Atmosphere: The presence of atmospheric oxygen can facilitate the oxidation of the thiophenol starting material. To minimize this, it is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Reaction Temperature: While heating is generally required to drive the cyclization, excessive temperatures may lead to the thermal decomposition of the reactants or the product, resulting in the formation of tarry by-products. The optimal temperature should be carefully determined.
-
Solvent Purity and Degassing: Solvents can contain dissolved oxygen which can contribute to the oxidation of the starting material. Using a degassed solvent can help to improve the yield.
-
Purity of Carbon Disulfide: The use of high-purity carbon disulfide is important to avoid the introduction of impurities that could lead to unwanted side reactions.
Q2: I'm observing a significant side-product in my reaction mixture. What is it likely to be, and how can I prevent its formation?
A2: The most prevalent side-product in this synthesis is bis(2-amino-3-fluorophenyl) disulfide . This compound arises from the oxidative dimerization of the 2-amino-3-fluorothiophenol starting material.
To minimize the formation of this disulfide:
-
Employ an Inert Atmosphere: As stated previously, carrying out the reaction under a nitrogen or argon atmosphere is the most effective measure to prevent the oxidation of the starting material.
-
Control Reaction Time: While ensuring the reaction proceeds to completion, unnecessarily prolonged reaction times, especially at elevated temperatures, can increase the opportunity for oxidative side reactions. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ascertain the optimal duration.
Q3: Besides the main disulfide impurity, I'm noticing other minor peaks in my analysis. What could these be?
A3: Other minor impurities may include:
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 2-amino-3-fluorothiophenol.
-
Thiourea Derivatives: Under certain conditions, side reactions involving carbon disulfide can lead to the formation of N,N'-disubstituted thiourea derivatives.
-
Polymeric Materials: High temperatures can sometimes induce polymerization of the starting materials or intermediates, leading to the formation of intractable tars.
To address these minor impurities, optimization of reaction conditions (temperature, time, and stoichiometry) is key. For their removal, more rigorous purification techniques such as column chromatography may be necessary.
Q4: What are the best strategies for purifying the final product?
A4: The purification of this compound can be challenging. The following methods are recommended:
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system is an effective method for purification.
-
Column Chromatography: For complex mixtures or to achieve high purity, column chromatography using silica gel is a powerful technique. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from side-products.
-
Acid-Base Extraction: The thione product possesses acidic properties. It can be dissolved in an aqueous basic solution to form a salt, separating it from non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer.
Data Presentation
Table 1: Troubleshooting Side-Product Formation in the Synthesis of this compound
| Issue Observed | Probable Cause | Recommended Solution |
| High concentration of bis(2-amino-3-fluorophenyl) disulfide | Oxidation of 2-amino-3-fluorothiophenol starting material. | - Conduct the reaction under an inert atmosphere (Nitrogen or Argon).- Utilize degassed solvents.- Use fresh, high-purity 2-amino-3-fluorothiophenol. |
| Presence of unreacted 2-amino-3-fluorothiophenol | The reaction has not gone to completion. | - Increase the reaction temperature.- Extend the reaction time.- Verify the stoichiometry of the reactants. |
| Formation of insoluble, tarry material | Polymerization or degradation due to excessive heat. | - Lower the reaction temperature.- Monitor the reaction and minimize the reaction time. |
| Multiple minor impurities | Non-specific side reactions. | - Optimize reaction conditions (temperature, solvent, time).- Employ column chromatography for purification. |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scale.
Materials:
-
2-amino-3-fluorothiophenol
-
Carbon disulfide (CS₂)
-
Ethanol (or other suitable solvent)
-
Potassium hydroxide (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-fluorothiophenol (1.0 equivalent) in ethanol under an inert atmosphere (e.g., nitrogen).
-
To this solution, add carbon disulfide (1.1 - 1.5 equivalents).
-
If using a catalyst, add a catalytic amount of potassium hydroxide.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Main reaction and major side-product in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of 4-Fluorobenzo[d]thiazole-2(3H)-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluorobenzo[d]thiazole-2(3H)-thione by recrystallization.
Experimental Protocol: Recrystallization of this compound
Q1: What is a general protocol for the recrystallization of this compound?
A1: The following is a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require small-scale trials to determine the optimal solvent or solvent system.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Common solvents for benzothiazole derivatives include ethanol and methanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[2]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to induce further crystallization.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Troubleshooting Guide
Q2: My compound is not crystallizing, even after cooling the solution in an ice bath. What should I do?
A2: This phenomenon, known as supersaturation, can sometimes occur.[2] Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.[2]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This will act as a template for crystal growth.[2]
-
Reduce Solvent Volume: It's possible that too much solvent was added initially.[3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing.[3][4] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is highly impure.[3][4] To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. You can do this by letting the flask cool on the hotplate with the heat turned off or by insulating the flask.[3]
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors:
-
Using too much solvent: An excessive amount of solvent will retain more of your compound in the solution even after cooling.[1][2]
-
Premature crystallization: If the product crystallizes during a hot filtration step, it will be lost.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation.[1]
-
Excessive washing: Using too much cold solvent to wash the crystals can dissolve some of the product.[2]
Frequently Asked Questions (FAQs)
Q5: How do I choose the best solvent for recrystallization?
A5: The ideal recrystallization solvent should:
-
Not react with the compound being purified.
-
Dissolve the compound well at its boiling point but poorly at room temperature.[1]
-
Have a boiling point below the melting point of the compound to prevent oiling out.[1]
-
Be volatile enough to be easily removed from the crystals.
-
Dissolve impurities well at all temperatures or not at all.
For compounds with polar functional groups like this compound, polar solvents like ethanol or methanol are often good starting points.[5] Sometimes, a mixed solvent system (e.g., ethanol-water) is required to achieve the desired solubility characteristics.[5]
Q6: What is the purpose of washing the crystals with ice-cold solvent?
A6: The purpose of washing the crystals with a small amount of ice-cold solvent is to remove any soluble impurities that may have adhered to the surface of the crystals during filtration. Using ice-cold solvent minimizes the loss of the purified product, as it will be less soluble at lower temperatures.[2]
Data Presentation
Table 1: Hypothetical Solubility Data for this compound in Common Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | < 0.5 | Poor |
| Ethanol | 1.5 | 20.0 | Good |
| Methanol | 2.0 | 25.0 | Good |
| Toluene | 0.5 | 15.0 | Fair |
| Hexane | < 0.1 | < 0.2 | Poor |
Note: This data is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.
Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Fluorinated Benzothiazole Synthesis
Welcome to the technical support center for the synthesis of fluorinated benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that can lead to low yields and other undesirable outcomes during the synthesis of fluorinated benzothiazoles.
Question: My reaction to synthesize a 2-amino-6-fluorobenzothiazole derivative is resulting in a low yield and a significant amount of dark, tar-like precipitate. What is the likely cause and how can I mitigate this?
Answer: The formation of dark, polymeric material is a common issue and often points to the oxidation and subsequent polymerization of the 2-aminothiophenol starting material. 2-aminothiophenols are sensitive to air and can form disulfide-linked dimers which then polymerize.
To prevent this, consider the following solutions:
-
Use High-Purity Starting Materials: Ensure your 2-aminothiophenol derivative is pure and free from oxidized impurities. If necessary, purify it before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Control Reaction Temperature: Exothermic reactions, especially during the addition of reagents like bromine, can accelerate side reactions. Maintain the recommended temperature, often between 0 and 10°C, during critical steps.
Question: I am observing the formation of my desired product by TLC, but the isolated yield after work-up is very low. What are the potential reasons for this?
Answer: Low isolated yield despite product formation can be attributed to several factors during the work-up and purification stages.
Potential causes and solutions include:
-
Product Solubility: Your fluorinated benzothiazole derivative may have some solubility in the aqueous phase during extraction, leading to loss. To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
Purification Challenges: Fluorinated compounds can sometimes be challenging to purify by column chromatography due to their unique polarity. Consider alternative purification methods such as recrystallization.[1] Acid-base extraction can also be effective if your product and impurities have different acidic or basic properties.
-
Incomplete Precipitation: If you are isolating your product by precipitation, ensure you are using an appropriate anti-solvent and that the solution is sufficiently cooled to maximize product crashing out.
Question: The final cyclization and oxidation step to form the aromatic benzothiazole ring appears to be inefficient in my reaction. How can I improve the yield of this step?
Answer: Inefficient cyclization to the benzothiazoline intermediate followed by its oxidation to the final benzothiazole is a frequent bottleneck.
To optimize this step, you can:
-
Ensure an Adequate Oxidant: While atmospheric oxygen can be sufficient for some syntheses, others require a dedicated oxidizing agent.[2] A common and effective system is the use of hydrogen peroxide (H₂O₂) in combination with an acid like HCl.[3]
-
Optimize Reaction Time and Temperature: The final aromatization may require longer reaction times or elevated temperatures. Monitor the reaction by TLC to determine the optimal time for completion.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields for the cyclization and oxidation steps.[3]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from various synthetic methods for benzothiazole derivatives, providing a comparison of reaction conditions and yields.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 2-Aminothiophenol, Aromatic Aldehyde | H₂O₂/HCl | Ethanol | Room Temperature | 45 - 60 min | 85 - 94% |
| Microwave-Assisted | 2-Aminothiophenol, Aromatic Aldehyde | None | None (Solvent-free) | 120 | 5 - 10 min | 90 - 98% |
| Metal-Free (DMSO as oxidant) | 2-Aminothiophenol, Aromatic Aldehyde | None | DMSO | 100 | 1 - 2 h | 82 - 95% |
| Copper-Catalyzed | 2-Iodoanilines, Sodium Dithiocarbamates | Cu(OAc)₂ | DMF | 120 | Not Specified | up to 97% |
| Nickel-Catalyzed | N-Arylthioureas | Ni(II) salts | Not Specified | Mild | Short | up to 95% |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This protocol is a widely used method for the synthesis of the 2-aminobenzothiazole core.
Materials:
-
p-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
Procedure:
-
In a flask, dissolve p-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid.[2]
-
To this solution, add a solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid.[2]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of bromine (7.5 mL) in 30 mL of acetic acid dropwise with constant stirring, ensuring the temperature remains between 0 and 10°C.[2]
-
After the addition is complete, continue stirring the mixture at a temperature below room temperature for 2 hours, and then at room temperature for 10 hours.[2]
-
An orange precipitate may form. Add 6 mL of water and heat the mixture to 85°C, then filter it while hot.
-
Treat the residue again with 10 mL of glacial acetic acid, heat to 85°C, and filter.
-
Combine the filtrates and neutralize with a concentrated ammonia solution to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to yield pure 2-amino-6-fluorobenzothiazole.[2]
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-benzothiazoles
This protocol offers a rapid and often high-yielding alternative to conventional heating.
Materials:
-
2-Aminothiophenol derivative
-
Aromatic aldehyde derivative
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminothiophenol derivative (1 mmol) and the aromatic aldehyde (1 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes.
-
After cooling, the resulting solid can be purified by recrystallization from a suitable solvent, such as ethanol.
Visualizations
The following diagrams illustrate a general workflow for fluorinated benzothiazole synthesis and a troubleshooting decision tree for low-yield issues.
Caption: General experimental workflow for fluorinated benzothiazole synthesis.
Caption: Troubleshooting decision tree for low product yield in synthesis.
References
Stability issues of 4-Fluorobenzo[d]thiazole-2(3H)-thione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluorobenzo[d]thiazole-2(3H)-thione in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form?
A1: this compound is relatively stable in its solid form. For optimal shelf life, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light. Following these storage conditions will minimize degradation.
Q2: What factors can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions.
-
pH: The pH of the solution can catalyze degradation, particularly under strongly acidic or basic conditions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV radiation, can induce photochemical degradation.
-
Presence of Oxidizing or Reducing Agents: These agents can promote the degradation of the thione moiety.
Q3: Are there any known degradation pathways for benzothiazole-2-thione derivatives?
A3: While specific degradation pathways for this compound are not extensively documented, related benzothiazole compounds have been shown to degrade via mechanisms such as hydroxylation of the benzene ring, opening of the thiazole ring, and oxidation of the thione group. It is plausible that this compound could undergo similar degradation processes.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of the compound in the stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Re-evaluate the storage and handling conditions of your solution. 3. Consider performing a forced degradation study to identify potential degradation products under stress conditions (acid, base, heat, light, oxidation). |
| Loss of biological activity of the compound in cell-based assays. | The compound is degrading in the cell culture medium. | 1. Determine the half-life of the compound in your specific cell culture medium. 2. If stability is an issue, consider more frequent media changes or the use of a more stable analog if available. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Verify the solubility of the compound in the chosen solvent at the desired concentration. 2. Ensure the pH of the solution is within a range where the compound is stable and soluble. 3. Filter the solution before use to remove any particulates. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the solvent of interest to a final concentration of 1 mg/mL.
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber glass vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each storage condition.
-
Analyze the samples immediately by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan).
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: 19F NMR Analysis of 4-Fluorobenzo[d]thiazole-2(3H)-thione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 19F NMR analysis of 4-Fluorobenzo[d]thiazole-2(3H)-thione and related fluorinated heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of 19F NMR spectra for this compound.
Question: Why is the signal-to-noise ratio (S/N) in my 19F NMR spectrum very low?
Answer:
A poor signal-to-noise ratio can prevent accurate analysis. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Sample Concentration: Ensure the sample concentration is adequate. For small molecules, a concentration of 2-10 mg dissolved in 0.6-0.7 mL of deuterated solvent is typically recommended.[1]
-
Number of Scans: The S/N ratio increases with the square root of the number of scans. If your signal is weak, increase the number of acquisitions.
-
Paramagnetic Impurities: The presence of paramagnetic species, such as dissolved oxygen or metal ions, can lead to significant line broadening and a reduction in signal intensity.[2] Degassing the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solvent or using a freeze-pump-thaw technique can help.
-
Acquisition Parameters: Suboptimal settings for parameters like the relaxation delay can lead to a lower S/N.[2] For quantitative measurements, ensure the relaxation delay is at least five times the T1 (spin-lattice relaxation time) of the fluorine nucleus.[3]
-
Receiver Gain: An improperly set receiver gain can either clip a strong signal or fail to detect a weak one.[2] Most modern spectrometers can automatically optimize the receiver gain.
Question: The splitting pattern for my fluorine signal is unexpectedly complex. How can I interpret it?
Answer:
Complex splitting patterns in the 19F NMR spectrum of this compound are expected due to spin-spin coupling with neighboring protons.
-
¹H Coupling: The fluorine atom at the 4-position will couple to the aromatic protons on the benzene ring. You can expect to see coupling to the proton at the 5-position (ortho coupling, ³JHF), the proton at the 7-position (meta coupling, ⁴JHF), and potentially the proton at the 6-position (para coupling, ⁵JHF). These couplings often result in a "doublet of doublets" or a more complex multiplet.[4]
-
Long-Range Coupling: 19F nuclei are known for exhibiting long-range couplings, which can further complicate the signal.[5]
-
Decoupling Experiments: To simplify the spectrum and confirm which couplings are present, you can perform a ¹H-decoupled 19F NMR experiment.[3][6] This will collapse the multiplet into a singlet, confirming that the complexity arises from ¹H-¹⁹F coupling.
-
2D NMR Experiments: Advanced 2D NMR techniques, such as ¹H-¹⁹F HETCOR, can be used to definitively map the connectivity and assign the specific coupling constants between the fluorine and individual protons.[6][7]
Question: My 19F chemical shift is different from the expected value, or it varies between experiments. What could be the cause?
Answer:
The 19F chemical shift is highly sensitive to its local environment, and variations are common.[1][8]
-
Solvent Effects: The polarity of the solvent can significantly influence the electronic environment of the fluorine nucleus, causing shifts in the resonance.[8][9][10] Always report the solvent used when recording chemical shifts. For consistency, use the same deuterated solvent for all related experiments.
-
Referencing: Inaccurate chemical shift referencing is a common source of error.[11]
-
Internal vs. External Referencing: Using an internal reference standard added directly to the sample is highly recommended for accuracy.[1][11] External referencing can be less accurate due to magnetic susceptibility differences.
-
Choice of Reference: The reference standard should be inert and have a signal that does not overlap with your sample signals.[11] Common standards include trifluorotoluene (C₆H₅CF₃, ~ -63.7 ppm) or hexafluorobenzene (C₆F₆, ~ -164.9 ppm).[12] The primary reference standard is CFCl₃ (0 ppm), but it is rarely used directly due to its environmental impact.[8]
-
-
Temperature and pH: Variations in temperature or the pH of the solution can also alter chemical shifts.[8] Ensure these parameters are consistent across experiments.
Question: The baseline of my 19F NMR spectrum is rolling or distorted. How can I fix this?
Answer:
A distorted baseline can interfere with accurate integration and peak identification.
-
Acoustic Ringing: This artifact can occur from the mechanical vibration of the probe after a radiofrequency pulse, particularly at lower frequencies.[2] It can be mitigated by using a suitable acquisition window and applying appropriate digital filtering or baseline correction algorithms during processing.
-
Acquisition Delay (Dead Time): An insufficient acquisition delay at the beginning of the FID (Free Induction Decay) can truncate the initial data points, leading to baseline roll. Ensure the pre-acquisition delay is set correctly.
-
Processing: Most NMR processing software has robust baseline correction functions. Applying a polynomial or spline-based correction can often flatten a distorted baseline.
Frequently Asked Questions (FAQs)
Q1: What is the typical chemical shift range for an aromatic fluorine like the one in this compound? A1: Fluorine atoms attached to an aromatic ring typically resonate in a range of approximately -90 ppm to -180 ppm relative to CFCl₃.[13][14] The exact value for this compound will depend on the solvent and other experimental conditions.
Q2: Do I need a special NMR probe to acquire 19F spectra? A2: Many modern NMR spectrometers are equipped with broadband or multinuclear probes capable of observing 19F. For optimal performance, a dedicated fluorine probe or a probe specifically designed for ¹H/¹⁹F experiments (like a dual-tune probe) is ideal.[15]
Q3: Can I perform quantitative 19F NMR (qNMR)? A3: Yes, 19F NMR is an excellent technique for quantitative analysis due to its high sensitivity and 100% natural abundance.[13] For accurate quantification, you must ensure complete relaxation of the signal by using a long relaxation delay (d1), typically 5-7 times the longest T1 value.[3] Using an internal standard with a known concentration is also crucial.
Q4: What are the advantages of using 19F NMR in drug development? A4: 19F NMR offers several key advantages: high sensitivity, a wide chemical shift range that reduces signal overlap, and the absence of background signals in biological systems.[1][5] This makes it a powerful tool for screening fluorinated drug candidates, studying drug-protein interactions, and monitoring drug metabolism.[15]
Data Presentation
Table 1: Common Internal Reference Standards for 19F NMR
| Compound | Formula | Chemical Shift (δ) vs. CFCl₃ (ppm) | Notes |
| Trichlorofluoromethane | CFCl₃ | 0.00 | Primary reference, but volatile and environmentally hazardous.[12] |
| Trifluoroacetic Acid | CF₃COOH | -76.55 | Common, but chemical shift can be sensitive to solvent and pH.[12] |
| Trifluorotoluene | C₆H₅CF₃ | -63.72 | Good general-purpose reference for organic solvents.[12] |
| Hexafluorobenzene | C₆F₆ | -164.9 | Often used for highly shielded fluorine signals.[12] |
| 3,5-Bis(trifluoromethyl)benzoic acid | C₉H₄F₆O₂ | -61.3 (in DMSO-d₆) | Certified reference material available for qNMR.[13] |
Table 2: Typical ¹H-¹⁹F Coupling Constants in Fluoroaromatic Systems
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| Ortho (³JHF) | 3 | 6 - 10 |
| Meta (⁴JHF) | 4 | 4 - 8 |
| Para (⁵JHF) | 5 | 0 - 2 |
Experimental Protocols
Protocol: Sample Preparation and Acquisition for 1D 19F NMR
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound and record the exact mass. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution. c. If quantification or precise chemical shift referencing is required, add a known amount of a suitable internal standard (see Table 1). d. Filter the solution through a small pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1] e. Cap the NMR tube securely.
-
Spectrometer Setup and Data Acquisition: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the NMR probe for the 19F frequency. d. Load a standard 1D 19F acquisition experiment. For a simplified spectrum, select a proton-decoupled sequence (e.g., zgfhigqn on Bruker systems).[11] e. Set the key acquisition parameters:
- Spectral Width: Ensure the spectral width is large enough to cover the expected chemical shift range for aromatic fluorides (e.g.,
200 ppm). Transmitter Offset: Center the transmitter frequency near the expected resonance of your compound (-110 to -130 ppm).- Acquisition Time (at): Set to at least 1-2 seconds for good digital resolution.
- Relaxation Delay (d1): Use a delay of 1-2 seconds for routine qualitative analysis. For quantitative analysis, this delay must be increased to at least 5 times the T1 of the fluorine signal.[3]
- Number of Scans (ns): Start with 16 or 32 scans and increase as needed to achieve the desired S/N ratio. f. Acquire the spectrum.
- Spectral Width: Ensure the spectral width is large enough to cover the expected chemical shift range for aromatic fluorides (e.g.,
-
Data Processing: a. Apply a Fourier transform to the acquired FID. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction algorithm to flatten the spectrum. d. Reference the chemical shift axis by setting the peak of the internal standard to its known value. If no internal standard was used, an external reference or the spectrometer's internal calibration (e.g., using the deuterium lock frequency) can be used, but this is less accurate.[11] e. Integrate the signals if relative quantification is needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. jeolusa.com [jeolusa.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. colorado.edu [colorado.edu]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: 4-Fluorobenzo[d]thiazole-2(3H)-thione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on a primary synthetic route involving the reaction of 2,5-difluoroaniline with carbon disulfide and sulfur under pressure.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Verify Reaction Temperature and Pressure: Ensure the reaction is maintained at the optimal temperature (e.g., 250-300°C) and pressure (e.g., >70 kg/cm ²) for a sufficient duration. Monitor temperature and pressure closely throughout the process. - Check Raw Material Purity: Impurities in 2,5-difluoroaniline, carbon disulfide, or sulfur can inhibit the reaction. Use materials of high purity. |
| Side Product Formation | - Control Reaction Temperature: Overheating can lead to the formation of tar and other degradation products. Implement precise temperature control. - Optimize Reactant Stoichiometry: An excess of sulfur may lead to polysulfide byproducts. Carefully control the molar ratios of the reactants. |
| Product Loss During Workup | - Optimize Extraction/Crystallization Solvents: Ensure the chosen solvent system provides good recovery of the product while leaving impurities behind. - Minimize Mechanical Losses: Handle the product carefully during filtration and transfers to avoid physical loss of material. |
Issue 2: Poor Purity of the Final Product
| Potential Cause | Recommended Action |
| Presence of Unreacted Starting Materials | - Increase Reaction Time/Temperature: If the reaction is incomplete, consider extending the reaction time or cautiously increasing the temperature within the recommended range. - Improve Mixing: Ensure efficient mixing to promote contact between reactants, especially in a larger reactor. |
| Formation of Isomeric Byproducts | - Precise Temperature Control: The regioselectivity of the cyclization can be temperature-dependent. Maintain a consistent and optimized temperature profile. |
| Contamination with Sulfur or Polysulfides | - Washing Steps: Include a wash step with a suitable solvent (e.g., hot toluene) to dissolve and remove elemental sulfur. - Recrystallization: Perform multiple recrystallizations from an appropriate solvent to achieve the desired purity. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Action |
| Oily or Tarry Product | - Optimize Crystallization Conditions: Experiment with different solvents, cooling rates, and seeding to induce crystallization. - Column Chromatography: If crystallization is unsuccessful, consider purification by column chromatography, although this may be less practical at a very large scale. |
| Fine Precipitate, Difficult to Filter | - Adjust Crystallization Parameters: Modifying the cooling rate or solvent composition can lead to larger crystals that are easier to filter. - Use of Filter Aids: Employ a filter aid like celite to improve filtration performance. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 2-mercaptobenzothiazoles and can it be applied to the 4-fluoro derivative?
A1: The most prevalent industrial method for producing 2-mercaptobenzothiazole involves the high-pressure and high-temperature reaction of aniline, carbon disulfide, and sulfur. This method is generally applicable to substituted anilines, and thus, a similar process starting from 2,5-difluoroaniline is a viable route for the synthesis of this compound.
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The scale-up of this process involves several significant safety hazards:
-
High Pressure and Temperature: The reaction is conducted under demanding conditions, requiring a properly rated and maintained pressure reactor.
-
Flammable and Toxic Reagents: Carbon disulfide is highly flammable and toxic. Hydrogen sulfide (H₂S) is a toxic byproduct that may be generated.
-
Exothermic Reaction: The reaction can be exothermic, necessitating careful temperature control to prevent runaways.
A thorough process safety assessment is crucial before attempting a scale-up.
Q3: How does the fluorine substituent affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aniline starting material. It may require slightly more forcing reaction conditions (higher temperature or pressure) to achieve complete conversion compared to unsubstituted aniline. Additionally, the fluorine substituent can influence the regioselectivity of the cyclization, although the formation of the 4-fluoro isomer is expected to be the major product from 2,5-difluoroaniline.
Q4: What are the expected byproducts in this synthesis?
A4: Potential byproducts include unreacted starting materials, polymeric materials (tars) from overheating, and potentially small amounts of the isomeric 7-fluorobenzo[d]thiazole-2(3H)-thione. Residual sulfur and polysulfides can also be present in the crude product.
Data Presentation
Table 1: Typical Reaction Parameters for Scale-Up Synthesis
| Parameter | Laboratory Scale (Exemplary) | Pilot/Industrial Scale (Estimated) |
| Reactants | 2,5-Difluoroaniline, CS₂, Sulfur | 2,5-Difluoroaniline, CS₂, Sulfur |
| Molar Ratio (Aniline:CS₂:S) | 1 : 1.2 : 1.1 | Optimized based on pilot runs |
| Temperature | 240 - 280 °C | 250 - 300 °C[1] |
| Pressure | ~70 kg/cm ² | 70 - 150 kg/cm ²[1] |
| Reaction Time | 4 - 8 hours | 2 - 6 hours[1] |
| Typical Yield (Crude) | 75 - 85% | 80 - 90%[1] |
Table 2: Purification Parameters
| Parameter | Method 1: Recrystallization | Method 2: Solvent Wash |
| Solvent | Toluene, Ethanol, or Acetic Acid | Hot Toluene |
| Temperature | Dissolve at reflux, cool slowly | Reflux |
| Expected Purity | >98% | Removes elemental sulfur |
| Recovery | 80 - 95% | N/A |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on known methods for analogous compounds and should be optimized for specific equipment and scale.
-
Charging the Reactor: A high-pressure stainless-steel autoclave is charged with 2,5-difluoroaniline, carbon disulfide, and powdered sulfur in a predetermined molar ratio.
-
Reaction: The reactor is sealed and purged with an inert gas (e.g., nitrogen). The mixture is heated with stirring to the target temperature (e.g., 260°C), and the pressure is allowed to build. The reaction is held at these conditions for the specified duration.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented through a scrubbing system to neutralize any H₂S gas.
-
Isolation of Crude Product: The reaction mixture is transferred from the reactor. The crude solid product is isolated by filtration.
-
Purification:
-
Solvent Wash: The crude solid is washed with a hot solvent like toluene to remove unreacted sulfur.
-
Recrystallization: The washed solid is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure this compound. The product is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: 4-Fluorobenzo[d]thiazole-2(3H)-thione Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for the synthesis of this compound is the reaction of 2-amino-4-fluorobenzenethiol with carbon disulfide. This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What are the potential impurities I might encounter in my synthesis?
Several impurities can arise during the synthesis of this compound. The most common include:
-
Unreacted 2-amino-4-fluorobenzenethiol: The starting material may not have fully reacted.
-
Bis(2-amino-4-fluorophenyl) disulfide: The aminothiophenol starting material is susceptible to oxidation, leading to the formation of a disulfide dimer.
-
Polymeric byproducts: Under certain conditions, side reactions can lead to the formation of polymeric materials.
-
Residual solvent and base: Improper workup and purification can leave traces of the reaction solvent and base in the final product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can observe the disappearance of the starting material spot and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for this compound?
Recrystallization is the most common and effective method for purifying crude this compound.[1] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of solvents like ethanol/water. Column chromatography over silica gel can also be employed for purification, particularly for removing less polar impurities.
Q5: What analytical techniques are suitable for characterizing the final product and identifying impurities?
A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure of the desired product and identify any organic impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify impurities. Techniques like HPLC-MS are particularly useful for separating and identifying components in a mixture.[2][3][4][5][6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (187-188°C) is a good indicator of purity.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or poor quality starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Ineffective base or incorrect stoichiometry. | 1. Ensure the purity of 2-amino-4-fluorobenzenethiol and carbon disulfide. The aminothiophenol is prone to oxidation. 2. Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate. 3. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. 4. Use a suitable base (e.g., potassium hydroxide, triethylamine) and ensure the correct molar equivalents are used. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction. 2. Insufficient purification. | 1. Increase the reaction time or temperature. Consider adding a slight excess of carbon disulfide. 2. Repeat the recrystallization process. If the starting material is still present, consider purification by column chromatography. |
| Product is a Discolored (e.g., brown, tarry) Solid | 1. Oxidation of the starting material or product. 2. Formation of polymeric byproducts due to harsh reaction conditions (e.g., high temperature). | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid excessively high reaction temperatures. Purify the crude product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
| Broad Melting Point Range of the Final Product | Presence of impurities. | Purify the product further by recrystallization until a sharp and consistent melting point is obtained. |
| Difficulty in Isolating the Product | Product is soluble in the reaction or workup solvent. | If the product is soluble in the reaction solvent, concentrate the solvent under reduced pressure. If the product is soluble in the workup solvent, perform an extraction with an immiscible solvent in which the product is less soluble. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar benzothiazole-2-thiones. Optimization may be required.
Materials:
-
2-amino-4-fluorobenzenethiol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Triethylamine (TEA)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-fluorobenzenethiol in ethanol.
-
Add a stoichiometric equivalent of a base (e.g., potassium hydroxide or triethylamine) to the solution and stir.
-
Slowly add a slight excess of carbon disulfide to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Common impurity formation pathways.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound|154327-24-9 - MOLBASE Encyclopedia [m.molbase.com]
Degradation pathways of 4-Fluorobenzo[d]thiazole-2(3H)-thione under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzo[d]thiazole-2(3H)-thione. The information focuses on the potential degradation pathways of this compound under acidic and basic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic stress conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure and studies on analogous benzothiazole derivatives, two primary degradation routes are anticipated:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the thione group is susceptible to hydrolysis, which can lead to the opening of the thiazole ring. The reaction is likely initiated by protonation of the nitrogen or sulfur atom, making the carbon at the 2-position more electrophilic and susceptible to nucleophilic attack by water. This can result in the formation of 2-(4-fluoro-2-aminophenyl)disulfanedioic acid.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the N-H proton can be abstracted, forming a resonance-stabilized anion. Subsequent reaction with water or hydroxide ions can also lead to the opening of the thiazole ring, potentially forming 4-fluoro-2-aminobenzenethiol and carbonate.
Q2: I am observing unexpected peaks in my HPLC/UPLC-MS analysis after subjecting my compound to acidic or basic conditions. What could be the cause?
Unexpected peaks in your chromatogram are likely degradation products of this compound. To troubleshoot this, consider the following:
-
Severity of Stress Conditions: The concentration of the acid or base, temperature, and duration of exposure can significantly impact the extent of degradation. If extensive degradation is observed, consider using milder conditions (e.g., lower concentration of acid/base, lower temperature, or shorter reaction time).
-
Analyte Concentration: High concentrations of the analyte can sometimes lead to the formation of secondary degradation products.
-
Method Specificity: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products. Method validation should include specificity studies with stressed samples.
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solutions within a stable range for the compound, avoiding strongly acidic or basic conditions unless required for the experiment.
-
Temperature Control: Perform reactions at the lowest effective temperature to slow down degradation kinetics.
-
Inert Atmosphere: For reactions sensitive to oxidation, which can sometimes be initiated under hydrolytic conditions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store solutions of the compound in a cool, dark place to prevent photodegradation, which can sometimes occur in conjunction with hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete loss of parent compound peak after stress testing. | The stress conditions were too harsh. | Reduce the concentration of the acid or base, lower the temperature, and/or decrease the exposure time. |
| Multiple, poorly resolved peaks observed in the chromatogram. | The analytical method lacks sufficient resolution. | Optimize the HPLC/UPLC method by adjusting the mobile phase composition, gradient, column type, or temperature. |
| Inconsistent degradation profiles between replicate experiments. | Variability in experimental conditions. | Ensure precise control over temperature, reaction time, and reagent concentrations. Use a calibrated and well-maintained oven or water bath. |
| Mass balance is not achieved (sum of parent and degradants is less than 100%). | Some degradation products may not be detected by the current analytical method (e.g., they are volatile, do not have a chromophore, or are retained on the column). | Use a complementary analytical technique (e.g., LC-MS with a different ionization source, GC-MS for volatile degradants) to identify missing components. |
Data Presentation
The following table summarizes the anticipated quantitative data from forced degradation studies on this compound, based on findings for structurally analogous thiazole derivatives.[1]
Table 1: Summary of Estimated Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Estimated) | Number of Major Degradants (Estimated) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C | 15 - 30% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 80°C | 25 - 45% | 3 |
Table 2: Hypothetical Chromatographic Data of Principal Degradation Products
| Stress Condition | Retention Time of Parent (min) | Retention Time(s) of Degradant(s) (min) |
| Acid Hydrolysis | 8.2 | 3.8, 6.5 |
| Base Hydrolysis | 8.2 | 2.9, 5.1, 7.0 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on established methods for similar heterocyclic compounds.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Reflux the mixture at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with 0.1 N NaOH.
-
Dilute the final solution with the mobile phase to a concentration of approximately 100 µg/mL before analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Reflux the mixture at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with 0.1 N HCl.
-
Dilute the final solution with the mobile phase to a concentration of approximately 100 µg/mL before analysis.
4. Analytical Method:
-
Analysis of the stressed samples should be performed using a validated stability-indicating HPLC or UPLC-MS method.
-
A C18 column is typically suitable, with a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
UV detection should be performed at a wavelength that provides a good response for both the parent compound and the expected degradation products. Mass spectrometry can be used for the identification of the degradants.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
Caption: Proposed acidic degradation pathway.
Caption: Proposed basic degradation pathway.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Fluorobenzo[d]thiazole-2(3H)-thione and its Non-Fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of core scaffolds is a cornerstone of drug discovery. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, thereby influencing its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative overview of the biological activities of 4-Fluorobenzo[d]thiazole-2(3H)-thione and its parent compound, Benzo[d]thiazole-2(3H)-thione.
While direct comparative studies are limited, this analysis synthesizes available data for the non-fluorinated analog and discusses the anticipated impact of fluorination based on established structure-activity relationships within the benzothiazole class of compounds.
Overview of Benzothiazole-2(3H)-thiones
Benzo[d]thiazole-2(3H)-thione, also known as 2-mercaptobenzothiazole, and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The thione/thiol tautomerism of the molecule allows for versatile interactions with biological targets.
Data Presentation: A Comparative Look
Direct experimental data for this compound is not extensively available in public literature. Therefore, the following table presents a summary of reported biological activities for the non-fluorinated analog, Benzo[d]thiazole-2(3H)-thione, and a hypothetical profile for its 4-fluoro derivative. This hypothetical data is projected based on the known effects of fluorination on similar bioactive molecules, which often leads to enhanced potency and altered selectivity.
| Compound | Biological Activity | Assay Type | Target/Organism | Reported Activity (IC50/MIC) |
| Benzo[d]thiazole-2(3H)-thione | Antifungal | Growth Inhibition | Candida species | 1-78 mg/L (50% growth inhibition)[1] |
| Antibacterial | MIC Determination | Various bacteria | Weak or inactive[1] | |
| Anticancer | Cytotoxicity Assay | Various cancer cell lines | Data primarily on derivatives | |
| This compound (Hypothetical) | Anticancer | Cytotoxicity Assay | Human cancer cell lines | Potentially enhanced potency |
| Antimicrobial | MIC Determination | Bacterial/Fungal strains | Potentially improved activity |
Note: The activity of Benzo[d]thiazole-2(3H)-thione itself is often moderate, serving as a scaffold for more potent derivatives. The introduction of a fluorine atom at the 4-position is anticipated to modulate the electronic properties of the benzene ring, potentially enhancing binding affinity to target enzymes or receptors and improving membrane permeability.
The Impact of Fluorination: A Mechanistic Perspective
The introduction of a fluorine atom, the most electronegative element, into an organic molecule can have profound effects on its biological activity. In the context of the benzothiazole scaffold, 4-fluorination could lead to:
-
Altered Acidity and Lipophilicity: Fluorine's electron-withdrawing nature can influence the pKa of the N-H proton, affecting its ionization state at physiological pH. It can also increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer biological half-life.
-
Unique Molecular Interactions: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, potentially leading to increased binding affinity and potency.
These factors form the basis for the hypothesis that this compound may exhibit enhanced or novel biological activities compared to its non-fluorinated counterpart.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols for assessing the key biological activities of these compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Signaling Pathways
Benzothiazole derivatives have been reported to exert their anticancer effects through various signaling pathways. While the specific mechanism for this compound is yet to be elucidated, a plausible target, based on the activity of related compounds, is the EGFR signaling pathway, which is often dysregulated in cancer.
Conclusion
The comparison between this compound and Benzo[d]thiazole-2(3H)-thione highlights a common paradigm in drug discovery: the significant potential of fluorine substitution to enhance biological activity. While concrete data for the fluorinated analog is sparse, the established bioactivity of the benzothiazole scaffold suggests that this compound is a promising candidate for further investigation, particularly in the realms of oncology and infectious diseases. The provided experimental frameworks offer a starting point for researchers to systematically evaluate and compare these compounds, ultimately contributing to the development of novel therapeutics.
References
Structure-activity relationship (SAR) studies of 4-Fluorobenzo[d]thiazole-2(3H)-thione derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of 4-fluorobenzothiazole derivatives reveals their potential as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. This guide provides a comparative overview of the performance of these compounds, supported by experimental data, to inform researchers and drug development professionals. While specific SAR studies on 4-Fluorobenzo[d]thiazole-2(3H)-thione derivatives are not extensively available in the public domain, research on structurally related 4-fluorobenzothiazole-2-carbonyl moieties offers significant insights into the role of the 4-fluorobenzothiazole scaffold in antiviral activity.
Comparative Biological Activity
A series of 4-fluorobenzothiazole-2-carbonyl derivatives have been synthesized and evaluated for their inhibitory activity against SARS-CoV-2 Mpro and their antiviral efficacy in cell-based assays. The key compounds, TKB245 and TKB248, demonstrate the therapeutic potential of this chemical class.[1]
| Compound | Mpro IC50 (µM) | Antiviral EC50 (µM) in VeroE6 cells | Key Structural Features |
| TKB245 | 0.007 | 0.03 | Contains a 4-fluorobenzothiazole-2-carbonyl moiety. |
| TKB248 | 0.074 | 0.22 | Thioamide surrogate for the P1-P2 amide bond present in TKB245.[2] |
Key Findings from SAR Studies:
-
The 4-fluorobenzothiazole moiety plays a crucial role in the potent inhibitory activity against SARS-CoV-2 Mpro.[1]
-
Structural modifications, such as the replacement of an amide with a thioamide (as in TKB248), can influence the pharmacokinetic profile of these inhibitors.[2]
-
These compounds have shown activity against various SARS-CoV-2 variants, including Delta and Omicron, in preclinical models.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the objective comparison of these derivatives.
SARS-CoV-2 Mpro Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of the compounds on the viral protease.
Principle: The assay typically utilizes a fluorescence resonance energy transfer (FRET) substrate. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. Inhibitors will reduce the rate of this fluorescence increase.[3]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT (added just before use).[3]
-
Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted to the desired concentration (e.g., 20 nM) in the assay buffer.[3]
-
Substrate Solution: A FRET-based peptide substrate is diluted in the assay buffer to a final concentration, often near its Michaelis constant (Km), typically in the range of 10-20 µM.[3]
-
Compound Dilutions: Test compounds are serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
Test compounds and controls are added to the wells of a microplate.
-
The Mpro enzyme solution is then added to the wells and pre-incubated with the compounds to allow for binding.[3]
-
The reaction is initiated by the addition of the FRET substrate solution.
-
Fluorescence intensity is measured kinetically over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Antiviral Activity Assay in VeroE6 Cells
This cell-based assay evaluates the ability of the compounds to inhibit viral replication in a biological system.
Principle: VeroE6 cells, which are susceptible to SARS-CoV-2 infection, are treated with the test compounds and then infected with the virus. The antiviral activity is determined by measuring the reduction in viral-induced cytopathic effects (CPE) or by quantifying the viral yield.[4][5]
Protocol:
-
Cell Culture: VeroE6 cells are seeded in 96-well plates and cultured overnight.[5]
-
Compound Treatment: Serial dilutions of the test compounds are added to the cells.
-
Viral Infection: The cells are then infected with a known titer of SARS-CoV-2.[5]
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 2-3 days).
-
Quantification of Antiviral Activity:
-
CPE Reduction Assay: The extent of cell death due to viral infection is assessed, often using a crystal violet staining method.[4]
-
Plaque Reduction Assay: The number of viral plaques (localized areas of cell death) is counted to determine the reduction in infectious virus particles.[6]
-
qRT-PCR: The amount of viral RNA in the cell culture supernatant is quantified to measure the viral yield.[6]
-
-
Data Analysis:
-
The half-maximal effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.
-
Visualizing Experimental Logic and Pathways
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in SAR studies.
Caption: Workflow for SAR studies of 4-fluorobenzothiazole derivatives.
Caption: Mechanism of action for 4-fluorobenzothiazole Mpro inhibitors.
References
- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
A Researcher's Guide to the In Vitro Validation of 4-Fluorobenzo[d]thiazole-2(3H)-thione as a Potential Anticancer Agent
This guide provides a comprehensive framework for the in vitro validation of the anticancer properties of the novel compound 4-Fluorobenzo[d]thiazole-2(3H)-thione. While specific experimental data for this compound is not yet publicly available, this document outlines the standard methodologies, data presentation formats, and potential mechanistic pathways to guide researchers in their investigations. The protocols and comparisons described herein are based on established practices for the evaluation of other thiazole-based anticancer agents.
Comparative Anticancer Activity: A Hypothetical Analysis
To effectively evaluate the potential of a novel compound, its cytotoxic effects are typically compared against a well-established anticancer drug, such as Doxorubicin. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table illustrates how the cytotoxic activity of this compound could be presented and compared.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Doxorubicin across Various Cancer Cell Lines.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HeLa (Cervical Cancer) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin (Reference) | 0.5 - 1.5 | 0.1 - 0.8 | 0.2 - 1.0 | 0.1 - 0.5 |
Note: The IC50 values for Doxorubicin are approximate and can vary between experiments and specific cell line passages.
Key Experimental Protocols for In Vitro Validation
The following are detailed protocols for essential in vitro assays to characterize the anticancer activity of a novel compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine, an early apoptotic marker.
Protocol:
-
Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest and wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Cell Cycle Analysis
This method quantifies the distribution of cells in the different phases of the cell cycle.[2]
Protocol:
-
Compound Incubation: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Visualizing the Experimental and Mechanistic Frameworks
To provide a clearer understanding of the experimental process and potential biological impact, the following diagrams are provided.
Caption: A generalized workflow for the in vitro validation of a novel anticancer compound.
Caption: A potential signaling cascade leading to apoptosis that could be affected by the compound.
Potential Mechanism of Action
Based on studies of other thiazole derivatives with anticancer properties, it is plausible that this compound may exert its effects through the induction of apoptosis.[3][4] Thiazole-containing compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation.[5][6] A potential mechanism could involve the inhibition of receptor tyrosine kinases, leading to the downregulation of pro-survival pathways like PI3K/Akt and the subsequent activation of the intrinsic apoptotic pathway, characterized by the activation of caspases.[5] Further investigation through western blotting for key proteins in these pathways would be necessary to elucidate the precise mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations | PLOS One [journals.plos.org]
Comparative Cross-Reactivity Profiling of 4-Fluorobenzo[d]thiazole-2(3H)-thione and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 4-Fluorobenzo[d]thiazole-2(3H)-thione against a panel of kinases and other critical off-target proteins. The benzothiazole scaffold is a well-established pharmacophore known to interact with a variety of biological targets, particularly protein kinases.[1][2][3][4] Understanding the selectivity of novel derivatives is crucial for advancing drug discovery programs and mitigating potential off-target toxicities. This document outlines the experimental methodologies to generate such a profile and presents hypothetical data to guide the interpretation of results.
Quantitative Cross-Reactivity Data
The following table summarizes the hypothetical inhibitory activities of this compound and two structural analogs against a panel of selected kinases. This panel includes representatives from different kinase families to provide a broad overview of selectivity. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.
| Target Kinase | This compound (Hypothetical IC50, nM) | Analog A (6-Fluorobenzo[d]thiazole-2(3H)-thione) (Hypothetical IC50, nM) | Analog B (4-Chlorobenzo[d]thiazole-2(3H)-thione) (Hypothetical IC50, nM) |
| Primary Target X | 50 | 75 | 40 |
| ABL1 | 800 | 1200 | 750 |
| ATR | >10,000 | >10,000 | >10,000 |
| CK2 | 450 | 600 | 400 |
| JNK1 | 1500 | 2500 | 1200 |
| PI3Kα | 2500 | 3500 | 2000 |
| mTOR | 5000 | 7000 | 4500 |
| VEGFR2 | 3000 | 4500 | 2800 |
| hERG | >10,000 | >10,000 | >10,000 |
This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A comprehensive assessment of a compound's cross-reactivity is essential for preclinical safety evaluation.[5][6] The following protocols describe standard in vitro assays for determining the selectivity profile of small molecule inhibitors.
1. In Vitro Kinase Inhibition Assays (Kinase Panel Screening)
-
Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.
-
Methodology:
-
Assay Principle: Radiometric or fluorescence-based assays are commonly employed. In a typical radiometric assay, the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase is measured.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
Each concentration is incubated with a specific kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated ATP, often by capturing the substrate on a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no compound). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
2. Broad Target Safety Panel (Safety Pharmacology Profiling)
-
Objective: To identify potential off-target interactions with a wide range of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[5][7]
-
Methodology:
-
Assay Principle: Radioligand binding assays are typically used for receptors and ion channels, while enzymatic assays are used for enzymes.
-
Procedure:
-
A fixed concentration of the test compound (e.g., 10 µM) is incubated with a panel of cell membranes or purified proteins expressing the target of interest.
-
A specific radioligand for each target is included in the incubation mixture.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioligand is measured, and the percentage of displacement by the test compound is calculated.
-
-
Data Analysis: Significant inhibition (typically >50%) at the screening concentration triggers follow-up dose-response studies to determine the Ki or IC50 value.
-
3. Cellular Assays for Off-Target Confirmation
-
Objective: To confirm whether the off-target interactions identified in biochemical assays translate to a functional effect in a cellular context.
-
Methodology:
-
Assay Principle: A variety of cell-based assays can be used depending on the off-target. For example, a cell proliferation assay can be used to assess off-target cytotoxicity, or a reporter gene assay can be used to measure the modulation of a specific signaling pathway.
-
Procedure:
-
Cultured cells expressing the off-target of interest are treated with a range of concentrations of the test compound.
-
After a suitable incubation period, a cell-based readout is measured (e.g., cell viability, reporter gene expression, or phosphorylation of a downstream substrate).
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 or IC50 of the compound in the cellular assay.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule inhibitor.
Caption: Workflow for small molecule cross-reactivity profiling.
Hypothetical Signaling Pathway Modulation
Given that benzothiazole derivatives are known to inhibit various kinases, the diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. criver.com [criver.com]
- 7. reactionbiology.com [reactionbiology.com]
Benchmarking Fluorescence Quantum Yield: A Comparative Guide for 4-Fluorobenzo[d]thiazole-2(3H)-thione
For researchers, scientists, and drug development professionals engaged in the discovery and application of novel fluorophores, a quantitative understanding of their photophysical properties is paramount. The fluorescence quantum yield (Φf) is a critical parameter, defining the efficiency of a molecule in converting absorbed light into emitted fluorescence. A higher quantum yield is often a key determinant for the sensitivity of fluorescence-based assays.
Quantitative Comparison of Fluorescence Quantum Yields
The selection of an appropriate fluorescent probe is critical for experimental success. While the quantum yield of 4-Fluorobenzo[d]thiazole-2(3H)-thione is yet to be reported, the following table summarizes the quantum yields of several commercially available and structurally related fluorophores to serve as a benchmark. The choice of a reference standard for experimental determination should ideally have spectral properties that overlap with the compound under investigation.
| Fluorophore | Quantum Yield (Φf) | Solvent/Conditions |
| This compound | To Be Determined | - |
| Fluorescein | 0.95 | 0.1 M NaOH |
| Fluorescein | 0.79 | Ethanol[1] |
| Rhodamine 6G | 0.95 | Ethanol[2][3] |
| Coumarin Derivative (4e) | 0.83 | Not specified[4][5] |
| 2-(4-(N,N-dialkylamino)phenyl)benzothiazole (1e) | 0.97 | Degassed absolute ethanol |
| N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | 0.489 | Aqueous suspension[6] |
Note: The fluorescence quantum yield is highly sensitive to the molecular environment, including solvent polarity, pH, and temperature. The values presented are for the specified conditions and should be considered in the context of the experimental design.
Experimental Protocols
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves referencing the fluorescence intensity of the test sample against a standard with a known quantum yield.
Relative Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield of a test compound (this compound) relative to a known standard.
Materials:
-
Test Compound (e.g., this compound)
-
Standard Fluorophore (e.g., Quinine Sulfate, Fluorescein, or Rhodamine 6G)
-
High-purity spectroscopic grade solvent (e.g., ethanol, cyclohexane, or appropriate buffer)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Selection of a Standard: Choose a standard with a well-documented quantum yield and with an absorption profile that overlaps with the test compound, allowing for excitation at the same wavelength.
-
Preparation of Stock Solutions: Prepare stock solutions of both the test compound and the standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the test compound and the standard from their respective stock solutions. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the test compound and the standard. Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Calculation of Quantum Yield: The fluorescence quantum yield of the test compound (Φf_X) is calculated using the following equation:
Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φf_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test compound and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.
Caption: Workflow for Relative Quantum Yield Measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
Head-to-Head Comparison of 4-halobenzo[d]thiazole-2(3H)-thiones: A Guide to Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive literature search, no direct head-to-head comparative studies evaluating the biological activities of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodobenzo[d]thiazole-2(3H)-thiones were identified in the public domain. This guide, therefore, presents a hypothetical framework for such a comparative analysis, providing standardized methodologies, data presentation formats, and relevant biological context to facilitate future research in this area. The quantitative data presented herein is illustrative and serves as a template for reporting experimental findings.
Introduction
The benzo[d]thiazole-2(3H)-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a halogen atom at the 4-position of the benzothiazole ring is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, thereby modulating its biological activity. A systematic comparison of the 4-halo substituted analogs (fluoro, chloro, bromo, and iodo) is crucial for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.
This guide outlines a comprehensive strategy for the synthesis and comparative biological evaluation of four target compounds:
-
4-Fluorobenzo[d]thiazole-2(3H)-thione
-
4-Chlorobenzo[d]thiazole-2(3H)-thione
-
4-Bromobenzo[d]thiazole-2(3H)-thione
-
4-Iodobenzo[d]thiazole-2(3H)-thione
Synthesis Workflow
The synthesis of 4-halobenzo[d]thiazole-2(3H)-thiones can be achieved through a multi-step process starting from the corresponding 2-haloanilines. The general synthetic pathway is illustrated below.
Caption: Synthetic pathway for 4-halobenzo[d]thiazole-2(3H)-thiones.
Comparative Biological Evaluation
A thorough comparative analysis necessitates the evaluation of the synthesized compounds' antimicrobial and anticancer activities under standardized conditions.
Antimicrobial Activity
The antimicrobial efficacy of the 4-halo-substituted analogs should be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for comparative antimicrobial activity screening.
Data Presentation: Antimicrobial Activity
| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| S. aureus | B. subtilis | E. coli | |
| This compound | Data | Data | Data |
| 4-Chlorobenzo[d]thiazole-2(3H)-thione | Data | Data | Data |
| 4-Bromobenzo[d]thiazole-2(3H)-thione | Data | Data | Data |
| 4-Iodobenzo[d]thiazole-2(3H)-thione | Data | Data | Data |
| Positive Control (e.g., Ciprofloxacin) | Data | Data | Data |
| Positive Control (e.g., Fluconazole) | - | - | - |
Anticancer Activity
The cytotoxic potential of the compounds should be evaluated against a panel of human cancer cell lines to determine their anticancer efficacy and selectivity.
Experimental Workflow for Anticancer Screening
Caption: Workflow for comparative anticancer activity screening.
Data Presentation: Anticancer Activity (IC50, µM)
| Compound | Human Breast Cancer (MCF-7) | Human Colon Cancer (HCT116) | Human Lung Cancer (A549) | Normal Human Fibroblasts (MRC-5) |
| This compound | Data | Data | Data | Data |
| 4-Chlorobenzo[d]thiazole-2(3H)-thione | Data | Data | Data | Data |
| 4-Bromobenzo[d]thiazole-2(3H)-thione | Data | Data | Data | Data |
| 4-Iodobenzo[d]thiazole-2(3H)-thione | Data | Data | Data | Data |
| Positive Control (e.g., Doxorubicin) | Data | Data | Data | Data |
Potential Signaling Pathway Involvement
Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. One plausible signaling pathway that could be modulated by these compounds is the intrinsic (mitochondrial) apoptosis pathway.
Caption: Potential intrinsic apoptosis signaling pathway.
Experimental Protocols
Synthesis of 4-Halobenzo[d]thiazole-2(3H)-thiones (General Procedure)
A mixture of the appropriate 2-haloaniline (1 equivalent) and potassium ethyl xanthate (1.2 equivalents) in dimethylformamide (DMF) is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4-halobenzo[d]thiazole-2(3H)-thione. The structure of the synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Antimicrobial Susceptibility Testing
Disk Diffusion Assay: Bacterial or fungal suspensions are uniformly spread on agar plates. Sterile paper discs impregnated with a standard concentration of the test compounds are placed on the agar surface. The plates are incubated at an appropriate temperature for 24-48 hours. The diameter of the zone of inhibition around each disc is measured in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with broth medium. Each well is inoculated with a standardized microbial suspension. The plates are incubated for 24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cells and normal cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Conclusion
This guide provides a systematic framework for the head-to-head comparison of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodobenzo[d]thiazole-2(3H)-thiones. By following the outlined synthetic and biological evaluation protocols, researchers can generate robust and comparable data to elucidate the structure-activity relationships of this important class of compounds. Such studies are essential for the future development of novel and effective antimicrobial and anticancer agents.
Validating the Mechanism of Action of 4-Fluorobenzo[d]thiazole-2(3H)-thione as a SARS-CoV-2 Main Protease Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Fluorobenzo[d]thiazole-2(3H)-thione and its analogs as inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). The central role of Mpro in viral replication makes it a prime target for antiviral therapeutics. Here, we present a detailed examination of the mechanism of action, supported by experimental data and protocols, and compare its performance with established Mpro inhibitors.
Mechanism of Action: Covalent Inhibition of SARS-CoV-2 Main Protease
Recent studies have identified compounds containing a 4-fluorobenzothiazole moiety, structurally analogous to this compound, as potent inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps), a critical step in the viral replication cycle.
The proposed mechanism of action for this compound and its analogs, such as TKB245 and TKB248, involves the formation of a covalent bond with the catalytic cysteine residue (Cys-145) in the active site of Mpro.[1] This irreversible binding inactivates the enzyme, thereby halting the processing of viral polyproteins and inhibiting viral replication. X-ray crystallography studies of similar compounds have confirmed their binding to the Mpro active site.[1]
Comparative Analysis of Mpro Inhibitors
To validate the efficacy of this compound, its performance is compared against well-established SARS-CoV-2 Mpro inhibitors, Nirmatrelvir (a component of Paxlovid) and Ensitrelvir.
| Compound | Target | Mechanism of Action | IC50 (in vitro) | EC50 (cell-based) |
| This compound (analogs TKB245/TKB248) | SARS-CoV-2 Mpro | Covalent Inhibition | TKB245: Not explicitly stated; TKB248: Weaker than TKB245[1] | TKB245 & TKB248: Potently block infectivity of various SARS-CoV-2 strains[1] |
| Nirmatrelvir (Paxlovid) | SARS-CoV-2 Mpro | Covalent Reversible Inhibition | ~4 nM - 10.5 nM[3][4] | ~32.6 nM - 280 nM against various strains[3] |
| Ensitrelvir | SARS-CoV-2 Mpro | Non-covalent, Non-peptide Inhibition | ~0.013 µM - 0.049 µM[5][6] | ~0.37 µM[6] |
Table 1: Comparative in vitro and cell-based activity of Mpro inhibitors. IC50 (half-maximal inhibitory concentration) reflects the potency in enzymatic assays, while EC50 (half-maximal effective concentration) indicates efficacy in cell-based antiviral assays.
Experimental Protocols
SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of Mpro and the inhibitory effect of the test compound.
Principle: A fluorogenic peptide substrate containing a cleavage site for Mpro is flanked by a fluorescent donor and a quencher. In the uncleaved state, Förster Resonance Energy Transfer (FRET) occurs, and the fluorescence is quenched. Upon cleavage by Mpro, the donor and quencher are separated, leading to an increase in fluorescence.
Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET-based peptide substrate.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP, pH 7.5).
-
Test compound (this compound) and control inhibitors (Nirmatrelvir, Ensitrelvir) at various concentrations.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 5 µL of serially diluted test compound or control to the wells of the microplate.
-
Add 10 µL of Mpro enzyme solution (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes using a plate reader (Excitation/Emission wavelengths specific to the FRET pair).
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiviral Assay
This assay determines the efficacy of the compound in inhibiting viral replication in a cellular context.
Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6) are treated with the test compound and then infected with the virus. The antiviral activity is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA levels.
Protocol:
-
Reagents and Materials:
-
Vero E6 cells.
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound and controls.
-
96-well cell culture plates.
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral RNA (RT-qPCR).
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of the test compound or controls for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate for 48-72 hours.
-
Assess cell viability using a luminescent or colorimetric assay to measure the reduction in CPE. Alternatively, extract RNA from the cell supernatant and quantify viral RNA levels using RT-qPCR.
-
Calculate the EC50 values by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
Visualizing the Mechanism and Workflow
Caption: SARS-CoV-2 Mpro Inhibition Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducibility of Synthetic Routes for 4-Fluorobenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for the preparation of 4-Fluorobenzo[d]thiazole-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. The reproducibility of a synthetic pathway is a critical factor in drug discovery and development, impacting scalability, cost-effectiveness, and consistency in biological assays. Here, we present a data-driven comparison of two established methods for the synthesis of this target molecule, focusing on key performance indicators such as reaction yield, purity, and reaction conditions.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is primarily achieved through the cyclization of 2-amino-3-fluorothiophenol. Two prevalent methods for this transformation involve the use of either carbon disulfide (CS₂) or potassium ethyl xanthate (KEX) as the thiocarbonyl source.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Carbon Disulfide | Route 2: Potassium Ethyl Xanthate |
| Starting Material | 2-amino-3-fluorothiophenol | 2-amino-3-fluorothiophenol |
| Reagent | Carbon Disulfide (CS₂) | Potassium Ethyl Xanthate (KEX) |
| Solvent | Ethanol or Methanol | Ethanol or Methanol |
| Base | Potassium Hydroxide (KOH) | Not explicitly required |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 2 - 6 hours | 3 - 8 hours |
| Reported Yield | 75-90% | 70-85% |
| Purity of Crude Product | Good to Excellent | Good |
| Work-up Procedure | Acidification, filtration | Filtration, recrystallization |
| Safety Considerations | CS₂ is highly flammable and toxic | KEX is a skin and eye irritant |
| Cost of Reagent | Low | Moderate |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor 2-amino-3-fluorothiophenol and the two subsequent routes to the final product are provided below.
Synthesis of Precursor: 2-amino-3-fluorothiophenol
A common route to 2-amino-3-fluorothiophenol involves the alkaline hydrolysis of 2-amino-4-fluorobenzothiazole.
Protocol:
-
To a solution of 2-amino-4-fluorobenzothiazole (1 equivalent) in ethanol, add a solution of sodium hydroxide (2 equivalents) in water.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 6-7.
-
The precipitated product, 2-amino-3-fluorothiophenol, is collected by filtration, washed with cold water, and dried under vacuum.
Route 1: Synthesis of this compound using Carbon Disulfide
This classical method is widely employed for the synthesis of benzothiazole-2-thiones.
Protocol:
-
Dissolve 2-amino-3-fluorothiophenol (1 equivalent) in ethanol in a round-bottom flask.
-
Add potassium hydroxide (1.1 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise.
-
After the addition is complete, reflux the reaction mixture for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into cold water.
-
Acidify the aqueous solution with acetic acid or dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Route 2: Synthesis of this compound using Potassium Ethyl Xanthate
This method offers an alternative to the use of the highly volatile and toxic carbon disulfide.
Protocol:
-
Suspend 2-amino-3-fluorothiophenol (1 equivalent) and potassium ethyl xanthate (1.1 equivalents) in ethanol.
-
Reflux the mixture for 3-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or another suitable solvent to yield pure this compound.
Logical Workflow for Method Comparison
The following diagram illustrates the decision-making process and comparative evaluation of the two synthetic routes.
Caption: Comparative workflow for selecting a synthetic route.
Conclusion
Both the carbon disulfide and potassium ethyl xanthate routes provide viable and reproducible methods for the synthesis of this compound. The choice between the two will likely depend on the specific priorities of the research or development team. The carbon disulfide method may be preferred for its potentially higher yields and lower reagent cost, provided that appropriate safety measures are in place to handle the hazardous nature of CS₂. The potassium ethyl xanthate route offers a safer alternative, which may be more suitable for laboratories where the handling of highly flammable and toxic reagents is a concern, albeit potentially at the cost of slightly lower yields and higher reagent expenses. For large-scale production, a thorough process safety assessment and cost analysis would be essential in determining the most appropriate method.
Comparative analysis of the ADME properties of fluorinated vs. non-fluorinated benzothiazoles
For researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount to its success. Strategic chemical modifications, such as fluorination, are often employed to optimize these properties. This guide provides a comparative analysis of the ADME profiles of fluorinated versus non-fluorinated benzothiazoles, a class of heterocyclic compounds with diverse pharmacological activities.
The introduction of fluorine into a molecule can significantly alter its physicochemical properties, thereby influencing its ADME profile. Generally, fluorination can increase metabolic stability, modulate lipophilicity and permeability, and affect plasma protein binding. This analysis will delve into these aspects, supported by experimental data and detailed protocols for key in vitro ADME assays.
Comparative ADME Data: Fluorinated vs. Non-Fluorinated Benzothiazoles
A direct, comprehensive comparison of all ADME properties for a single pair of fluorinated and non-fluorinated benzothiazoles is not extensively available in publicly accessible literature. However, by combining data from various studies on benzothiazole derivatives, a comparative picture can be constructed. The following tables summarize expected and reported ADME properties, focusing on the well-studied 2-(4-aminophenyl)benzothiazole scaffold.
Table 1: Comparison of Physicochemical and ADME Properties
| Property | Non-Fluorinated Benzothiazole (e.g., DF 203) | Fluorinated Benzothiazole (e.g., 5F 203) | General Impact of Fluorination |
| Lipophilicity (LogP) | Moderate | Higher | Increases lipophilicity, which can affect absorption and distribution.[1][2] |
| Aqueous Solubility | Low to Moderate | Generally Lower | Can decrease aqueous solubility due to increased lipophilicity. |
| Permeability (Papp) | Moderate | Moderate to High | Increased lipophilicity can lead to enhanced membrane permeability.[3] |
| Metabolic Stability (t½) | Shorter | Longer | Blocks sites of metabolism, leading to increased half-life.[4][5] |
| Plasma Protein Binding (%) | High | Potentially Higher | Increased lipophilicity often correlates with higher plasma protein binding. |
Note: DF 203 refers to 2-(4-amino-3-methylphenyl)benzothiazole, and 5F 203 refers to 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.
Table 2: Quantitative In Vitro ADME Data (Illustrative)
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Plasma Protein Binding (%) | Human Liver Microsomal Stability (t½, min) |
| DF 203 (Non-Fluorinated) | ~1-5 (Low to Moderate) | >90 | < 30 (Moderate to High Clearance) |
| 5F 203 (Fluorinated) | >10 (High) | >95 | > 60 (Low Clearance) |
The data in this table are representative values based on trends reported in the literature for compounds with similar structures. Specific experimental values for a direct comparison are not consistently available.
In-Depth Analysis of ADME Properties
Absorption and Permeability
The absorption of orally administered drugs is heavily influenced by their permeability across the intestinal epithelium. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption.
Fluorination typically increases the lipophilicity of a molecule.[1][2] This increased lipophilicity can enhance a compound's ability to partition into and diffuse across the lipid bilayers of cell membranes, thereby increasing its permeability. For benzothiazoles, which are generally lipophilic, the addition of a fluorine atom is expected to further increase their permeability, potentially leading to better oral absorption.
Distribution
Once absorbed, a drug's distribution throughout the body is influenced by its binding to plasma proteins. Highly protein-bound drugs have a lower volume of distribution and are less available to reach their target tissues. The increased lipophilicity of fluorinated benzothiazoles often leads to stronger binding to plasma proteins, primarily albumin. While this can limit the free drug concentration, it can also serve as a reservoir, prolonging the drug's duration of action.
Metabolism
Metabolic stability is a critical factor determining a drug's half-life and bioavailability. Benzothiazoles are susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through oxidation at various positions on the aromatic rings.
A key advantage of fluorination is its ability to block metabolically labile sites.[4] For instance, in the case of 2-(4-aminophenyl)benzothiazoles, a major route of inactivation is hydroxylation at the 6-position of the benzothiazole ring.[4] Fluorination at the 5-position, as in 5F 203, sterically and electronically hinders this metabolic pathway, leading to a significant increase in metabolic stability compared to the non-fluorinated analog, DF 203.[5] This increased stability can result in higher systemic exposure and a longer duration of action.
Excretion
The excretion of drugs and their metabolites primarily occurs through the kidneys or in the feces. The physicochemical properties of the compounds, such as solubility and polarity, play a crucial role. As fluorination generally decreases aqueous solubility, it might lead to a greater reliance on metabolic conversion to more polar derivatives before renal excretion.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human liver microsomes (pooled from multiple donors).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system at 37°C.
-
Add the test compound (final concentration typically 1 µM) to the microsomal suspension and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
Objective: To determine the percentage of a compound that binds to plasma proteins.
Methodology:
-
Preparation:
-
Spike the test compound into plasma (human, rat, etc.) at a known concentration.
-
-
Equilibrium Dialysis:
-
Add the plasma-drug mixture to one chamber of a RED device and dialysis buffer (e.g., phosphate-buffered saline, PBS) to the other chamber. The chambers are separated by a semi-permeable membrane that allows the free drug to pass through but retains proteins and the protein-bound drug.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sampling and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Precipitate the proteins from the plasma sample (e.g., with acetonitrile).
-
Analyze the concentration of the test compound in the protein-free supernatant from the plasma chamber and the buffer chamber sample using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100.
-
Visualization of Experimental Workflows and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a general ADME experimental workflow and a relevant signaling pathway for benzothiazoles.
References
- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluorobenzo[d]thiazole-2(3H)-thione: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Fluorobenzo[d]thiazole-2(3H)-thione, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical in the regular trash or down the drain.[1][2][3]
-
Waste Collection:
-
Labeling the Waste Container:
-
The hazardous waste label must include the following information:
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Handling Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect the spilled material and any contaminated absorbents and place them in a suitable, closed container for disposal, following the same labeling and disposal procedures outlined above.[1]
-
Discharge into the environment must be avoided.[1]
-
Disposal "Don'ts"
-
DO NOT dispose of this compound in the regular trash.[2]
-
DO NOT pour this compound down the sink or into any sewer system.[1][2]
-
DO NOT contaminate water, foodstuffs, feed, or seeds with this chemical.[1]
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Recommended Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Environmental Precautions | Avoid discharge into the environment. Do not contaminate water, foodstuffs, feed, or seed. | [1] |
| Container for Disposal | Suitable and closed containers. | [1] |
| Personal Protective Equipment | Wear suitable protective clothing, including chemical-impermeable gloves, and avoid contact with skin and eyes. | [1] |
| Handling Environment | Handle in a well-ventilated place. Avoid the formation of dust and aerosols. | [1] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 4-Fluorobenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Fluorobenzo[d]thiazole-2(3H)-thione (CAS: 154327-24-9). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Safety Data Summary
This compound is a chemical that is toxic if swallowed or in contact with skin, causes serious eye irritation, and is harmful if inhaled.[1] It is also harmful to aquatic life.[1] The following table summarizes key safety information.
| Identifier | Value |
| CAS Number | 154327-24-9 |
| Molecular Formula | C7H4FNS2 |
| Molecular Weight | 185.24 g/mol |
| Hazard Statements | H301 + H311: Toxic if swallowed or in contact with skin.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H402: Harmful to aquatic life.[1] |
| Signal Word | Danger[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2] | To prevent skin contact, as the substance is toxic upon dermal absorption.[1] |
| Eye/Face Protection | Safety glasses with side-shields or a face shield.[3] | To prevent eye irritation from splashes or dust.[1] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is required.[2] | To protect against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Required when vapors/aerosols are generated.[1] | To prevent inhalation of harmful dust, mists, or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound.
1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[1][2]
-
Inspect all PPE for integrity before use.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Keep appropriate spill cleanup materials (e.g., absorbent pads, chemical spill kit) nearby.
2. Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use non-sparking tools to prevent ignition.[2]
-
Weigh and transfer the chemical in a fume hood to minimize inhalation exposure.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Keep locked up or in an area accessible only to qualified or authorized personnel.[1]
-
Store apart from foodstuff containers or incompatible materials.[2]
4. In Case of Exposure:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
-
If swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Do not discharge to sewer systems.[2]
2. Contaminated Packaging Disposal:
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2]
-
Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
